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(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid Documentation Hub

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  • Product: (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid
  • CAS: 321330-09-0

Core Science & Biosynthesis

Foundational

Engineering Proteolytic Resilience and Target Affinity: The Role of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid in Peptidomimetic Drug Design

Executive Summary The transition from native peptides to highly stable, orally bioavailable therapeutics requires sophisticated structural modifications. (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid —commonly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to highly stable, orally bioavailable therapeutics requires sophisticated structural modifications. (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid —commonly referred to as Boc-D- β -homocyclohexylalanine (Boc-D- β -HoCha-OH)—is a highly specialized, non-natural amino acid building block used to engineer advanced peptidomimetics[1]. By integrating a β -carbon backbone extension, a D-stereocenter, and a bulky aliphatic side chain, this molecule addresses two of the most significant bottlenecks in peptide drug development: rapid proteolytic degradation and insufficient binding affinity at hydrophobic protein-protein interaction (PPI) interfaces.

This technical guide explores the mechanistic rationale, physicochemical advantages, and experimental integration of Boc-D- β -HoCha-OH in modern foldamer and peptidomimetic design.

Chemical Anatomy and Structural Rationale

To understand the utility of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid, we must deconstruct its chemical anatomy and the causality behind each structural feature:

  • The β -Homo Backbone Extension: Unlike natural α -amino acids, this building block contains an additional methylene (-CH 2​ -) group between the carboxyl group and the α -carbon (shifting the amine to the β -position). This extension fundamentally alters the hydrogen-bonding registry of the resulting peptide backbone, preventing recognition by native proteolytic enzymes and drastically extending the in vivo half-life[2].

  • The Cyclohexylalanine (Cha) Side Chain: The cyclohexyl group is a fully saturated, non-aromatic analog of phenylalanine. Replacing an aromatic ring with a saturated cyclohexyl ring eliminates oxidative liabilities and non-specific π−π stacking interactions, while significantly increasing the global hydrophobicity (aliphatic index) of the molecule[3].

  • The (R)-Stereocenter (D-Configuration): The (R)-configuration corresponds to the D-amino acid series. In foldamer design, D- β -amino acids are utilized to induce specific left-handed helical twists (e.g., 12-helices or 14-helices) or to satisfy the precise spatial constraints of retro-inverso peptide inhibitors.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The N-terminal Boc group provides robust, acid-labile protection. It is highly stable under alkaline coupling conditions, making it an ideal choice for complex solid-phase peptide synthesis (SPPS) workflows[].

Mechanistic Advantages in Drug Design

Targeting Deep Hydrophobic Clefts in PPIs

Protein-protein interactions, such as the p53-MDM2/HDM2 axis, often rely on the insertion of hydrophobic α -helical epitopes into deep receptor clefts. Native p53 utilizes a triad of residues (Phe19, Trp23, Leu26) to bind MDM2. Peptidomimetics incorporating cyclohexylalanine (Cha) derivatives have demonstrated superior binding affinities because the bulky, aliphatic cyclohexyl ring perfectly fills the hydrophobic pocket of MDM2 without the entropic penalty of π -stacking mismatches[5].

G A Wild-type p53 (Tumor Suppressor) B MDM2/HDM2 (Negative Regulator) A->B Binds via α-helix C p53 Degradation (Tumor Progression) B->C Ubiquitination D β-Peptidomimetic (with D-β-HoCha) E Hydrophobic Cleft Blockade D->E High Affinity Binding E->B Competitive Inhibition F p53 Stabilization (Apoptosis/Arrest) E->F Restores Function

Caption: Mechanism of MDM2 inhibition by β-peptidomimetics containing D-β-HoCha.

Foldamer Preorganization

β -peptides inherently fold into well-defined secondary structures. The steric bulk of the cyclohexyl side chain restricts the ϕ and ψ dihedral angles of the backbone. When incorporated into a sequence, D- β -HoCha acts as a conformational lock, preorganizing the peptide into a stable β -hairpin or helix[5],[2]. This preorganization reduces the entropic cost of binding to the target receptor.

Quantitative Physicochemical Comparison

To illustrate the structural superiority of β -homocyclohexylalanine in specific contexts, the table below summarizes the physicochemical shifts when transitioning from native phenylalanine to the modified D- β -HoCha derivative.

Amino Acid DerivativeSide Chain MotifAromaticityRelative HydrophobicityProteolytic StabilityPrimary Application in Drug Design
L-Phenylalanine (Phe) BenzylYesModerateLow (Native)Endogenous peptide sequences
L-Cyclohexylalanine (Cha) CyclohexylmethylNoHighModerateEnhanced hydrophobic pocket binding
L- β -HomoPhe BenzylYesModerateHighProtease-resistant foldamers
D- β -HomoCha CyclohexylmethylNoVery HighExtremely HighHigh-affinity, stable PPI inhibitors

Experimental Methodology: Solid-Phase Coupling Protocol

Objective: Efficiently couple the sterically hindered Boc-D- β -HoCha-OH to a growing peptide chain on an MBHA resin using Boc-SPPS.

Causality & Self-Validation: The bulky cyclohexyl group adjacent to the β -carbon creates severe steric hindrance. Standard carbodiimide coupling (e.g., DIC/HOBt) often results in incomplete acylation. Therefore, highly reactive uronium-based coupling reagents (HATU) combined with a strong base (DIEA) are strictly required. The protocol integrates a Kaiser test as a self-validating checkpoint; failure to achieve a negative result triggers an automated double-coupling cycle to prevent deletion sequences.

Step-by-Step Workflow:
  • Resin Neutralization:

    • Treat the TFA-deprotected peptidyl-resin with 5% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) for 2 × 2 minutes.

    • Rationale: Deprotonates the N-terminal amine, preparing it for nucleophilic attack.

  • Pre-activation:

    • In a separate vial, dissolve 3.0 equivalents of Boc-D- β -HoCha-OH[1] and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIEA and stir for 2 minutes.

    • Rationale: Forms the highly reactive O-At ester intermediate. The slight under-stoichiometry of HATU prevents irreversible guanidinylation of the free amine on the resin.

  • Coupling:

    • Transfer the activated mixture to the reaction vessel containing the resin. Agitate continuously for 120 minutes at room temperature.

    • Rationale: Extended coupling time compensates for the reduced reaction kinetics caused by the steric bulk of the cyclohexyl ring.

  • Self-Validation (Kaiser Test):

    • Extract a few resin beads and perform a ninhydrin (Kaiser) test.

    • Decision Matrix: If the beads remain colorless (negative), proceed to step 5. If the beads turn blue (positive indicating unreacted amines), perform a double coupling using PyBOP/HOAt before proceeding.

  • Deprotection:

    • Wash the resin with DMF and Dichloromethane (DCM). Treat with 50% Trifluoroacetic acid (TFA) in DCM for 1 × 1 min, followed by 1 × 20 mins.

    • Rationale: Cleaves the acid-labile Boc protecting group[] to expose the amine for the subsequent amino acid addition.

Workflow Resin Peptidyl-Resin (TFA Salt) Neutral Neutralization (DIEA/DMF) Resin->Neutral Activation Activation (Boc-D-β-HoCha-OH + HATU) Neutral->Activation Coupling Coupling (Extended Time, 2h) Activation->Coupling Steric Hindrance Requires HATU Wash Washing (DMF/DCM) Coupling->Wash Deprotect Boc Deprotection (TFA/DCM) Wash->Deprotect Acid Labile Cleavage Deprotect->Resin Next Cycle

Caption: Optimized Boc-SPPS cycle for coupling sterically hindered β-homocyclohexylalanine.

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Exploratory

An In-depth Technical Guide on the Stereochemistry and 3D Conformation of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a chiral building block of significant interest in medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its defined stereochemistry and conformational preferences are critical determinants of its biological activity and efficacy in target binding. This technical guide provides a comprehensive analysis of the stereochemical and conformational features of this molecule. We will delve into the assignment of its (R)-configuration, explore its three-dimensional structure through computational modeling and spectroscopic techniques, and discuss the implications of these properties on its application in the synthesis of pharmacologically active compounds.

Introduction: The Significance of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid in Medicinal Chemistry

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a valuable chiral building block used in the synthesis of various therapeutic agents. The presence of a cyclohexyl group introduces lipophilicity, which can enhance membrane permeability and target engagement. The aminobutyric acid scaffold is a common motif in peptidomimetics and other small molecule inhibitors. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[2][3][4][5]

The specific (R)-configuration at the C3 stereocenter is often crucial for the desired biological activity. This guide will provide a detailed examination of the structural features that define this important molecule.

Elucidating the Stereochemistry: The (R)-Configuration

The absolute configuration of the stereocenter in (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the stereochemistry, we first identify the four different substituents attached to the chiral center (C3):

  • -NH(Boc) (tert-Butoxycarbonylamino group)

  • -CH2-Cyclohexyl (Cyclohexylmethyl group)

  • -CH2-COOH (Carboxymethyl group)

  • -H (Hydrogen)

Next, we assign priorities based on the atomic number of the atoms directly attached to the stereocenter. Higher atomic number corresponds to higher priority.

  • Priority 1: The nitrogen atom of the -NH(Boc) group has the highest atomic number (7).

  • Priority 2: The carbon atom of the -CH2-Cyclohexyl group is attached to another carbon.

  • Priority 3: The carbon atom of the -CH2-COOH group is also attached to another carbon. To differentiate between priorities 2 and 3, we look at the next atoms in the chain. In the -CH2-Cyclohexyl group, the carbon is attached to two hydrogens and another carbon of the cyclohexyl ring. In the -CH2-COOH group, the carbon is attached to two hydrogens and the carbonyl carbon, which is further bonded to two oxygen atoms. Therefore, the -CH2-COOH group has a higher priority than the -CH2-Cyclohexyl group.

  • Priority 4: The hydrogen atom has the lowest atomic number (1).

With the priorities assigned (1: -NH(Boc), 2: -CH2-COOH, 3: -CH2-Cyclohexyl, 4: -H), we orient the molecule so that the lowest priority group (H) is pointing away from the viewer. The sequence from priority 1 to 2 to 3 is clockwise, which designates the stereocenter as (R) .

R_Configuration C3 C3 N N C3->N 1 C_cyclohexyl C-cyclohexyl C3->C_cyclohexyl 3 C_carboxyl C-carboxyl C3->C_carboxyl 2 H H C3->H 4 (away)

Caption: CIP priority assignment for (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid.

Unveiling the 3D Conformation: A Multi-faceted Approach

The biological function of a molecule is intimately linked to its three-dimensional shape.[6] Conformational analysis aims to understand the spatial arrangement of atoms in a molecule and the relative energies of different conformations.[7] For (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid, the flexibility of the butyric acid chain and the cyclohexyl ring leads to a multitude of possible conformations.

Computational Modeling: Predicting Low-Energy Conformations

Computational methods, such as molecular mechanics and quantum mechanics, are powerful tools for exploring the conformational landscape of molecules.[8][9] These methods can predict the geometries and relative stabilities of different conformers.

Workflow for Conformational Analysis:

Conformational_Analysis_Workflow A Initial 2D Structure B 3D Structure Generation A->B C Conformational Search (e.g., Molecular Dynamics, Monte Carlo) B->C D Geometry Optimization (e.g., DFT, MM) C->D E Energy Calculation and Ranking D->E F Analysis of Low-Energy Conformers E->F

Caption: A typical workflow for computational conformational analysis.

For (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid, the key dihedral angles that define its conformation are:

  • τ1 (N-C3-C4-C_cyclohexyl): Describes the orientation of the cyclohexyl group relative to the amino group.

  • τ2 (C2-C3-N-C_boc): Describes the orientation of the Boc protecting group.

  • τ3 (C1-C2-C3-N): Describes the backbone conformation of the butyric acid chain.

Computational studies suggest that the extended or "anti" conformations are generally of lower energy due to reduced steric hindrance. The bulky tert-butyl and cyclohexyl groups tend to position themselves away from each other.

Spectroscopic Techniques: Experimental Validation

While computational methods provide valuable theoretical insights, experimental data is essential for validating these predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for conformational analysis in solution.

Key NMR Parameters for Conformational Analysis:

NMR ParameterInformation Provided
Chemical Shifts (δ) Sensitive to the local electronic environment, which is influenced by conformation.
Coupling Constants (J) The magnitude of through-bond J-couplings, particularly ³J(H,H), is related to the dihedral angle between the coupled nuclei (Karplus relationship).
Nuclear Overhauser Effect (NOE) Provides information about through-space proximity of protons, which is highly dependent on conformation.

By analyzing these NMR parameters, researchers can deduce the predominant conformation(s) of the molecule in solution.

Synthesis and Spectroscopic Characterization

The synthesis of enantiomerically pure (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a critical aspect of its utility.[10] Several synthetic routes have been developed, often employing chiral catalysts or starting from a chiral pool.

General Synthetic Approach

A common strategy involves the asymmetric reduction of a corresponding β-keto ester or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester.

Illustrative Synthetic Scheme:

Synthesis_Scheme A Cyclohexylacetaldehyde B Reformatsky or Wittig Reaction A->B C α,β-Unsaturated Ester B->C D Asymmetric Conjugate Addition (e.g., with a chiral amine) C->D E Boc Protection D->E F (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid ester E->F G Hydrolysis F->G H Final Product G->H

Caption: A generalized synthetic pathway to the target molecule.

Spectroscopic Data

The identity and purity of the synthesized compound are confirmed by various spectroscopic methods.

Spectroscopic TechniqueExpected Observations
¹H NMR Characteristic signals for the cyclohexyl protons, the methine proton at C3, the methylene protons, and the tert-butyl group of the Boc protecting group.
¹³C NMR Resonances for all carbon atoms, including the carbonyl carbons of the carboxylic acid and the Boc group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (285.38 g/mol ).
Infrared (IR) Spectroscopy Stretching vibrations for the N-H, C=O (acid and carbamate), and C-H bonds.

Applications in Drug Development

The well-defined stereochemistry and conformational properties of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid make it a valuable precursor in the synthesis of a wide range of biologically active molecules. Its incorporation into a drug candidate can significantly influence its binding affinity and selectivity for its target protein.

For instance, this building block has been utilized in the development of inhibitors for various enzymes, where the precise spatial arrangement of the cyclohexyl and amino acid moieties is critical for effective interaction with the enzyme's active site.

Conclusion

A thorough understanding of the stereochemistry and 3D conformation of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is paramount for its effective application in drug discovery and development. The (R)-configuration at the C3 stereocenter, coupled with a preference for extended, low-energy conformations, dictates its interaction with biological targets. The combination of computational modeling and experimental spectroscopic techniques provides a robust framework for characterizing this important chiral building block. This in-depth knowledge empowers medicinal chemists to design and synthesize novel therapeutics with enhanced potency and selectivity.

References

  • Boström, J., et al. (2018). "Computational studies of the interactions of chiral molecules: complexes of methyl N-(2-naphthyl)alaninate with N-(3,5-dinitrobenzoyl)leucine n-propylamide as a model for chiral stationary-phase interactions." Journal of the American Chemical Society. [Link]

  • Crippen, G. M. (2004). "How to Describe Chirality and Conformational Flexibility." Journal of Chemical Information and Computer Sciences. [Link]

  • Duan, et al. (2023). "Fusing 2D and 3D molecular graphs as unambiguous molecular descriptors for conformational and chiral stereoisomers." Briefings in Bioinformatics. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). "Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline." [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." [Link]

  • PubMed. (1999). "Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid." [Link]

  • Sato, T., & Chida, N. (2023). "Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides." The Journal of Organic Chemistry. [Link]

  • RSC Advances. (2013). "Dual protection of amino functions involving Boc." [Link]

  • Sciforum. (2005). "Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide." [Link]

  • Smith, J. (n.d.). "Conformational Analysis." Chem.ucla.edu. [Link]

  • Taylor, R., et al. (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." The Journal of Organic Chemistry. [Link]

  • Teixidó, J., et al. (2025). "Exploration of Multiconformers to Extract Information About Structural Deformation Undergone by a Protein Target: Illustration on the Bcl-xL Target." International Journal of Molecular Sciences. [Link]

  • Wikipedia. "Chirality (chemistry)." [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Executive Summary In the rapidly evolving field of peptidomimetics and foldamer design, the incorporation of non-natural β-amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of native α-pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of peptidomimetics and foldamer design, the incorporation of non-natural β-amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of native α-peptides. (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CAS: 321330-09-0), commonly referred to as Boc-D-β-homocyclohexylalanine, serves as a critical chiral building block in this domain. By introducing an additional methylene carbon into the peptide backbone, this compound imparts profound structural rigidity and exceptional proteolytic resistance to the resulting therapeutic candidates.

This guide provides an authoritative structural analysis, a mechanistically grounded synthetic protocol, and the theoretical framework for utilizing this compound in advanced drug development.

Chemical Identity & Structural Parameters

Accurate mass and structural validation are foundational to any synthetic workflow. The quantitative physicochemical parameters of CAS 321330-09-0 are summarized below to facilitate analytical verification during procurement and downstream processing.

ParameterValue
IUPAC Name (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
Common Nomenclature Boc-D-β-homocyclohexylalanine (Boc-D-β-HomoCha-OH)
CAS Registry Number 321330-09-0
Molecular Formula C₁₅H₂₇NO₄
Molecular Weight 285.38 g/mol
Monoisotopic Mass 285.194 Da
Stereochemistry (R)-configuration (Retention from D-cyclohexylalanine)
Appearance White to off-white crystalline solid

Data corroborated by [1] and [2].

Mechanistic Pathway: Arndt-Eistert Homologation

The de novo synthesis of β-amino acids from their α-amino acid counterparts is classically achieved via the Arndt-Eistert homologation ()[3]. This sequence extends the carbon chain by exactly one methylene unit while strictly preserving the absolute stereochemistry of the chiral center.

The process involves the activation of the precursor (Boc-D-cyclohexylalanine) into a mixed anhydride, subsequent conversion to an α-diazoketone using diazomethane, and a final silver-catalyzed Wolff rearrangement to yield the β-amino acid.

ArndtEistert A Boc-D-Cha-OH (α-Amino Acid) B Mixed Anhydride Intermediate A->B iBuOCOCl, NMM THF, -15°C C α-Diazoketone Intermediate B->C CH2N2 0°C to RT D Boc-D-β-HomoCha-OH (β-Amino Acid) C->D AgOBz, Et3N, H2O Wolff Rearrangement

Arndt-Eistert homologation workflow for synthesizing Boc-D-β-HomoCha-OH.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that chemical synthesis must not be a blind procedure. The following protocol is designed as a self-validating system , embedding causality and analytical checkpoints into every phase to prevent catastrophic downstream failures.

Phase 1: Mixed Anhydride Activation
  • Procedure: Dissolve 1.0 equivalent of Boc-D-cyclohexylalanine in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Chill the reactor to -15°C. Add 1.1 equivalents of N-methylmorpholine (NMM), followed by the dropwise addition of 1.1 equivalents of isobutyl chloroformate (iBuOCOCl)[3].

  • Causality: NMM is deliberately selected over stronger bases (like triethylamine) because its lower basicity significantly suppresses the formation of an oxazolone intermediate, thereby preventing the racemization of the delicate (R)-stereocenter. iBuOCOCl provides superior steric bulk compared to ethyl chloroformate, directing the subsequent nucleophilic attack exclusively to the carbonyl carbon of the amino acid.

  • Validation Checkpoint: The precipitation of NMM-HCl salts indicates successful anhydride formation. Filter the salts rapidly; the mixed anhydride is transient and must be utilized immediately.

Phase 2: Diazoketone Synthesis
  • Procedure: Add the cold mixed anhydride solution dropwise to a vigorously stirred ethereal solution of diazomethane (CH₂N₂, 2.5 to 3.0 equivalents) maintained at 0°C. Allow the reaction to stir for 2 hours while slowly warming to room temperature[3].

  • Causality: An excess of diazomethane is non-negotiable. The first equivalent acts as a nucleophile to displace the carbonic acid monoester. The second equivalent acts as a base to deprotonate the tetrahedral intermediate, yielding the stable α-diazoketone. Failing to use an excess results in the formation of chloromethyl ketone side products.

  • Validation Checkpoint (Critical): Do not proceed without confirming completion via Infrared (IR) spectroscopy. The product must exhibit a distinct, strong diazo stretching frequency at approximately 2100 cm⁻¹ .

Phase 3: Wolff Rearrangement
  • Procedure: Dissolve the purified α-diazoketone in a solvent mixture of THF and water (10:1 v/v). Add a catalytic amount of silver benzoate (AgOBz, 0.1 eq) dissolved in triethylamine (TEA)[3]. Sonicate or stir the mixture in the absence of light for 4-6 hours.

  • Causality: AgOBz catalyzes the extrusion of nitrogen gas, generating a highly reactive, electron-deficient carbene. This triggers the Wolff rearrangement, where the chiral alkyl group migrates to the carbene carbon with complete retention of configuration. Water acts as the nucleophilic trap for the resulting ketene intermediate, yielding the final β-amino acid.

  • Validation Checkpoint: Monitor the evolution of N₂ gas (bubbling). Final validation is achieved via LC-MS, confirming the target mass (m/z [M+H]⁺ = 286.2).

Applications in Drug Development: Peptidomimetics & Foldamers

The primary utility of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid lies in its ability to construct β-peptides . Native α-peptides are rapidly degraded by endogenous proteases (e.g., trypsin, pepsin), severely limiting their half-life and oral bioavailability.

By integrating Boc-D-β-HomoCha-OH into a peptide sequence, the extra methylene group alters the backbone torsion angles (φ, ψ, and θ). This creates a profound steric clash and structural misalignment within the active sites of proteolytic enzymes, rendering the β-peptide highly resistant to enzymatic cleavage while maintaining its ability to bind to target receptors.

ProteolyticStability cluster_alpha Native α-Peptide cluster_beta β-Peptide (Boc-D-β-HomoCha-OH) A1 α-Peptide Bond A2 Protease Recognition A1->A2 A3 Rapid Degradation A2->A3 B1 β-Peptide Bond B2 Steric Clash & Misalignment B1->B2 B3 Proteolytic Resistance B2->B3

Mechanism of proteolytic resistance conferred by β-amino acid incorporation.

References

  • Title: Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: PubChemLite - C15H27NO4 - Explore Source: PubChemLite / Université du Luxembourg URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Executive Summary & Chemical Rationale (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CAS: 321330-09-0), commonly referred to as Boc-D-β-homocyclohexylalanine (Boc-D-β-Cha-OH), is a critical building block in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CAS: 321330-09-0), commonly referred to as Boc-D-β-homocyclohexylalanine (Boc-D-β-Cha-OH), is a critical building block in the development of peptidomimetics and foldamers. The incorporation of β-amino acids into peptide sequences significantly enhances proteolytic stability and induces unique secondary structures, such as β-helices.

To synthesize this molecule while strictly preserving the (R)-stereocenter of the starting material, the Arndt-Eistert homologation is the premier methodology[1]. This three-step process converts an α-amino acid into its one-carbon extended β-homologue via a diazoketone intermediate. The critical advantage of this pathway is the concerted 1,2-alkyl shift during the Wolff rearrangement, which guarantees complete retention of stereochemical configuration at the migrating chiral center[2].

Mechanistic Pathway

ArndtEistert SM Boc-D-Cha-OH (Starting Material) MA Mixed Anhydride Intermediate SM->MA IBCF, NMM THF, -15°C DK Diazoketone Intermediate MA->DK CH2N2 (ether) 0°C to RT KT Ketene Intermediate DK->KT AgOBz, Et3N -N2 Prod (R)-3-Boc-amino-4- cyclohexylbutyric acid KT->Prod H2O Hydration

Arndt-Eistert homologation workflow for synthesizing Boc-D-β-Cha-OH.

Reagent & Material Specifications

The following quantitative parameters are optimized for a 10.0 mmol scale synthesis.

Table 1: Stoichiometry and Reagent Roles
Reagent / MaterialMW ( g/mol )Eq.AmountFunctional Role
Boc-D-Cha-OH 271.351.02.71 gChiral Starting Material
N-Methylmorpholine (NMM) 101.151.11.21 mLNon-nucleophilic Base
Isobutyl chloroformate (IBCF) 136.581.11.43 mLCarboxylic Activating Agent
Diazomethane (in Et₂O)42.04~3.0~60 mL (0.5 M)Carbon Nucleophile
Silver(I) benzoate (AgOBz) 228.980.10.23 gWolff Rearrangement Catalyst
Triethylamine (Et₃N) 101.19~2.52.50 mLCatalyst Solubilizer / Base
Tetrahydrofuran (THF) 72.11-50 mLAnhydrous Solvent
Deionized Water (H₂O) 18.02Excess5.0 mLKetene Trapping Agent
Table 2: Reaction Parameters and In-Process Controls (IPC)
Process StepTemp.TimeExpected YieldIPC / Self-Validation Marker
1. Activation -15 °C15 min>95% (in situ)Formation of white NMM·HCl precipitate
2. Diazoketone 0 °C to RT2-3 hrs85-90%CO₂ evolution; persistence of yellow color
3. Wolff Rearrangement -25 °C to RT2.5 hrs75-80%Vigorous N₂ gas evolution; mixture darkens

Experimental Protocol

⚠️ CRITICAL SAFETY WARNING: Diazomethane is highly toxic and explosive. All operations involving diazomethane must be conducted in a specialized fume hood behind a blast shield. Use only smooth-glass (Clear-Seal) joints; never use ground-glass joints or magnetic stir bars with rough edges, as friction can trigger detonation.

Step 1: Carboxylic Acid Activation (Mixed Anhydride Formation)

Causality & Logic: Isobutyl chloroformate (IBCF) is preferred over ethyl chloroformate because the bulky isobutyl group sterically hinders nucleophilic attack at the carbonate carbonyl, directing the diazomethane exclusively to the amino acid carbonyl[1]. N-methylmorpholine (NMM) is utilized because its specific pKa prevents the formation of oxazolones, which are the primary culprits for racemization during amino acid activation[2].

  • Charge a flame-dried, 250 mL round-bottom flask with Boc-D-Cha-OH (2.71 g, 10.0 mmol) and anhydrous THF (30 mL) under an inert argon atmosphere.

  • Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Add NMM (1.21 mL, 11.0 mmol) dropwise via syringe.

  • Slowly add IBCF (1.43 mL, 11.0 mmol) dropwise over 5 minutes.

  • Stir the reaction at -15 °C for 15 minutes. Self-Validation: A dense white precipitate of NMM·HCl will form, confirming successful mixed anhydride generation.

Step 2: Diazoketone Synthesis

Causality & Logic: Diazomethane must be added in excess (~3 equivalents). While the mixed anhydride pathway does not generate HCl (unlike acid chlorides), the excess ensures rapid, complete conversion and consumes any unreacted anhydride, preventing the formation of isobutyl ester byproducts[3].

  • Filter the cold mixed anhydride solution rapidly under argon to remove the NMM·HCl salts, collecting the filtrate in a smooth-glass flask. Wash the filter cake with cold THF (10 mL).

  • Cool the filtrate to 0 °C.

  • Slowly decant a freshly prepared, cold ethereal solution of diazomethane (~60 mL, 0.5 M, ~30 mmol) into the mixed anhydride solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours. Self-Validation: The evolution of CO₂ gas will be observed initially. The reaction is complete when gas evolution ceases and the distinct yellow color of excess diazomethane persists.

  • Quench excess diazomethane by adding glacial acetic acid dropwise until the yellow color dissipates.

  • Concentrate the mixture under reduced pressure to yield the crude α-diazoketone as a yellow oil.

Step 3: Homogeneous Wolff Rearrangement

Causality & Logic: We employ the Newman-Beal modification, utilizing silver benzoate dissolved in triethylamine[4]. This creates a homogeneous catalytic system that operates efficiently at low temperatures (-25 °C), preventing the thermal degradation of the diazoketone often seen with heterogeneous Ag₂O catalysts[3]. Using water as the nucleophile directly traps the highly reactive ketene intermediate to yield the free β-amino acid[2].

  • Dissolve the crude diazoketone in a mixture of THF (40 mL) and deionized water (5 mL). Cool the solution to -25 °C.

  • In a separate vial, dissolve Silver(I) benzoate (0.23 g, 1.0 mmol) in Triethylamine (2.50 mL) using gentle sonication until a clear solution is obtained.

  • Add the AgOBz/Et₃N catalyst solution dropwise to the cold diazoketone mixture.

  • Self-Validation: Immediate and vigorous bubbling of nitrogen gas (N₂) will occur, confirming the extrusion of N₂ and formation of the ketene intermediate[2].

  • Stir at -25 °C for 30 minutes, then remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. The solution will progressively turn dark brown/black as colloidal silver(0) precipitates.

Step 4: Workup and Isolation
  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Dilute the aqueous residue with saturated aqueous NaHCO₃ (50 mL) and wash with diethyl ether (2 × 30 mL) to remove non-polar organic impurities.

  • Carefully acidify the aqueous layer to pH ~2.5 using 1 M aqueous KHSO₄.

  • Extract the newly formed free β-amino acid with ethyl acetate (3 × 40 mL).

  • Combine the ethyl acetate layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) or recrystallization from ethyl acetate/hexanes to afford pure (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid.

Analytical Characterization & Validation

To confirm the structural and stereochemical integrity of the synthesized Boc-D-β-Cha-OH, perform the following analyses:

  • LC-MS: Confirm the exact mass. Expected [M+H]⁺ for C₁₅H₂₇NO₄ is m/z 286.20.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic upfield shift of the new methylene protons (C2-H₂) adjacent to the carboxylic acid, typically appearing as a multiplet around δ 2.40–2.60 ppm. The Boc group will appear as a sharp singlet at δ 1.44 ppm (9H).

  • Chiral HPLC: Validate that the (R)-configuration was retained by comparing the retention time against a racemic standard. The Arndt-Eistert homologation typically yields >98% enantiomeric excess (ee).

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis Using (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid

Introduction & Mechanistic Rationale The incorporation of non-proteinogenic building blocks into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbuty...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of non-proteinogenic building blocks into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (commonly referred to as Boc-D-β-homo-Cha-OH) is a highly specialized β-amino acid derivative[1]. Integrating this residue into a peptide backbone provides profound pharmacological and structural advantages:

  • Proteolytic Stability: The β-amino acid backbone introduces an extra methylene carbon, rendering the resulting peptidomimetic highly resistant to endogenous exopeptidases and endopeptidases.

  • Enhanced Hydrophobic Interactions: The bulky cyclohexyl side chain mimics the hydrophobicity of aromatic residues (like phenylalanine) but eliminates the risk of oxidative metabolism, thereby enhancing target receptor affinity and metabolic half-life[2].

  • Stereochemical Precision: The (R)-configuration dictates specific spatial trajectories, which is critical for inducing stable secondary structures such as 14-helices.

Physicochemical Properties

Understanding the physical parameters of the building block is essential for calculating accurate stoichiometries during synthesis.

Table 1: Physicochemical Properties of Boc-D-β-homo-Cha-OH

PropertySpecification
Chemical Name (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid
CAS Number 321330-09-0[1]
Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
Stereochemistry (R)-enantiomer
Application Boc-SPPS building block for peptidomimetics[2]

Mechanistic Challenges & Expert Insights

Coupling sterically hindered β-amino acids requires overcoming significant kinetic and thermodynamic barriers. Standard protocols often fail, necessitating the following expert adaptations:

  • Overcoming Steric Hindrance: The bulky cyclohexyl group at the γ-position and the extended β-backbone significantly impede the nucleophilic attack of the resin-bound amine[2]. Standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete coupling. Highly reactive uronium/aminium salts (like HATU) must be utilized to form a highly reactive active ester intermediate.

  • In Situ Neutralization: During Boc-SPPS, the removal of the Boc group with Trifluoroacetic Acid (TFA) yields a protonated N-terminal TFA salt[3]. Conventional neutralization prior to coupling can trigger rapid inter-chain aggregation and sequence deletion. Implementing the in situ neutralization protocol pioneered by Kent and Alewood—using Diisopropylethylamine (DIEA) concurrently with the coupling reagents—maintains the peptide in a solvated state and drives the acylation reaction to completion[3],[4].

  • Swelling Dynamics: Boc-SPPS generates ionic species during cleavage, causing considerable fluctuations in resin swelling[5]. Adequate solvent volumes and rigorous mixing are mandatory to ensure all beads remain suspended for efficient coupling[5].

Experimental Protocols: Self-Validating Workflow

The following protocol is a self-validating system designed for a 0.1 mmol synthesis scale.

Resin Preparation and Swelling
  • Resin Selection: For peptide acids, use PAM (Phenylacetamidomethyl) resin to prevent premature cleavage during repetitive TFA treatments[6]. For peptide amides, MBHA (4-Methylbenzhydrylamine) resin is optimal[6].

  • Swelling: Place the resin in the reaction vessel and swell in Dichloromethane (DCM) for 30 minutes to maximize pore accessibility[5].

Boc Deprotection
  • Treat the swelled resin with 50% TFA in DCM (v/v) for 2 minutes to remove the bulk of the Boc groups[6].

  • Drain the vessel and repeat with fresh 50% TFA/DCM for 20 minutes to ensure complete deprotection[6],[7].

  • Wash the resin extensively to remove residual acid: DCM (3x), DMF (3x)[7].

In Situ Neutralization & Coupling
  • Reagent Preparation: Dissolve 0.4 mmol (4 eq.) of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid and 0.4 mmol (4 eq.) of HOAt in minimal N,N-dimethylformamide (DMF)[8],[7].

  • Activation: Add 0.38 mmol (3.8 eq.) of HATU to the solution. Immediately prior to addition to the resin, add 0.8 mmol (8 eq.) of DIEA to pre-activate the amino acid for 1-2 minutes[7].

  • Coupling: Transfer the activated mixture to the resin. Agitate for 2 to 4 hours. The extended reaction time compensates for the steric bulk of the cyclohexyl moiety[2].

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A blue color indicates unreacted amines (incomplete coupling)[2]. Self-Correction: If positive, perform a double coupling using a different chemistry (e.g., DIC/Oxyma) to alter the transition state geometry and overcome sequence deletion.

Global Cleavage and Deprotection

The Boc/Bzl orthogonal strategy relies on graduated acid lability and requires strong acids for final cleavage[3].

  • Dry the peptide-resin under vacuum.

  • Transfer to a specialized Teflon HF cleavage apparatus.

  • Add scavengers (e.g., anisole, p-cresol) to quench reactive carbocations generated during cleavage[2].

  • Distill anhydrous Hydrogen Fluoride (HF) into the vessel at -5°C to 0°C. Stir the mixture at 0°C for exactly 1 hour[2].

  • Evaporate the HF safely under a stream of nitrogen, precipitate the crude peptide in cold diethyl ether, and isolate by centrifugation for subsequent RP-HPLC purification[7].

Quantitative Data Summary

Table 2: Optimized Reagent Stoichiometry and Reaction Parameters

StepReagentEquivalentsTimePurpose
Deprotection 50% TFA in DCMExcess2 min + 20 minRemoval of N-α Boc group[6]
Neutralization DIEA8.0In situConversion of TFA salt to free amine[3]
Activation HATU / HOAt3.8 / 4.01-2 minFormation of highly reactive active ester[7]
Coupling Boc-D-β-homo-Cha-OH4.02-4 hoursPeptide bond formation (extended for steric bulk)[2]
Cleavage Anhydrous HF / AnisoleExcess1 hourGlobal deprotection and resin cleavage[2]

Workflow Visualization

SPPS_Workflow Start Peptidyl-Resin (Boc-Protected) Deprotect Boc Deprotection (50% TFA in DCM) Start->Deprotect Wash1 Washing (DCM / DMF) Deprotect->Wash1 Couple In Situ Neutralization & Coupling Boc-D-β-homo-Cha-OH + HATU/DIEA Wash1->Couple Wash2 Washing (DMF / DCM) Couple->Wash2 Kaiser Kaiser Test (Check Completion) Wash2->Kaiser Kaiser->Couple Incomplete (Double Couple) Cleave HF Cleavage (Anhydrous HF + Scavengers) Kaiser->Cleave Complete

Workflow for Boc-SPPS incorporating the sterically hindered Boc-D-β-homo-Cha-OH.

References

  • [3] Overview of Solid Phase Peptide Synthesis (SPPS), AAPPTec. 3

  • [6] Boc Solid Phase Peptide Synthesis, ChemPep. 6

  • [5] Solid Phase Peptide Synthesis (SPPS) explained, Bachem. 5

  • [8] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory, UC Irvine. 8

  • [1] 1-(tert-Butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid, Aaron Chemicals. 1

  • ChemScene Catalog, ChemBuyersGuide.

  • [2] Application Notes and Protocols for Boc-cyclohexyl-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS), Benchchem. 2

  • [7] Application Notes and Protocols for the Incorporation of Boc-D-HomoSec(pMeBzl)-OH into Peptide Sequences, Benchchem. 7

  • [4] Overview of Solid Phase Peptide Synthesis (SPPS), AAPPTec. 4

Sources

Method

Application Note: Standard HPLC Method Development for (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid

Introduction & Analytical Challenges (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a highly specialized β -amino acid derivative widely utilized as a building block in the synthesis of peptidomimetics and pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a highly specialized β -amino acid derivative widely utilized as a building block in the synthesis of peptidomimetics and protease inhibitors. Because β -amino acids confer resistance to enzymatic degradation, their purity is a critical quality attribute in drug development.

Analyzing this specific molecule presents three distinct chromatographic challenges:

  • Lack of a Strong Chromophore: The molecule lacks aromatic rings or extended π -conjugation, making standard UV detection at 254 nm impossible.

  • Hydrophobicity: The combination of a cyclohexyl ring and a bulky tert-butoxycarbonyl (Boc) protecting group results in strong hydrophobic retention, requiring careful gradient optimization.

  • Chiral Integrity: As an enantiopure (R)-isomer, verifying the absence of the (S)-enantiomer requires a specialized chiral stationary phase capable of resolving structurally rigid aliphatic chains.

Mechanistic Rationale for Method Development

To move beyond trial-and-error, our method development is grounded in the physicochemical properties of the analyte. Every parameter chosen below is dictated by molecular causality.

Detector Selection: Overcoming the Chromophore Deficit

Because the analyte lacks conjugated double bonds, its UV absorbance is entirely dependent on the carbonyl groups of the carboxylic acid and the Boc carbamate. These moieties 1[1]. However, operating at 210 nm during a gradient elution often leads to significant baseline drift.

Expert Insight: While UV 210 nm is standard for routine assay, utilizing a 2 is highly recommended for stability-indicating methods. CAD provides a uniform mass-based response independent of optical properties, ensuring a flat baseline even during steep organic gradients[2].

Mobile Phase Thermodynamics: Ion Suppression

The carboxylic acid moiety has a pKa of approximately 4.5. If analyzed in a neutral mobile phase, the molecule will exist in a state of partial ionization, leading to split peaks and severe tailing. By adding 0.1% Trifluoroacetic acid (TFA), we drive the mobile phase pH down to ~2.0. This fully protonates the carboxylate, ensuring the analyte remains in a neutral, hydrophobic state that partitions predictably into the stationary phase[3].

Stationary Phase Selection
  • Achiral Assay: A high-carbon load C18 column provides the necessary dispersive interactions to retain the cyclohexyl group.

  • Chiral Assay: To resolve the (R) and (S) enantiomers, 4 such as Chiralpak IC or Lux Cellulose-2 are optimal. Separation is driven by hydrogen bonding between the analyte's carbamate/carboxyl groups and the CSP, combined with steric fit within the polysaccharide cavities[4].

HPLC_Workflow Step1 1. Analyte Profiling (R)-Boc-Cha-OH (pKa ~4.5, No UV Chromophore) Step2 2. Detector Selection UV @ 210 nm or CAD/ELSD Step1->Step2 Step3 3. Column Chemistry Achiral: C18 (Hydrophobic) Chiral: Polysaccharide CSP Step2->Step3 Step4 4. Mobile Phase 0.1% TFA (pH ~2) for Ion Suppression Step3->Step4 Step5 5. Protocol Validation System Suitability & Recovery Step4->Step5

Figure 1: Step-by-step logical workflow for developing an HPLC method for non-chromophoric amino acids.

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, both protocols below are designed as self-validating systems. An analysis sequence must always begin with a blank injection (Diluent) to rule out carryover, followed by five replicate injections of a System Suitability Standard to prove instrument stability before any sample is quantified.

Protocol A: Achiral Purity & Assay (RP-HPLC)

Objective: Determine the chemical purity and weight/weight assay of the bulk material.

Reagents & Preparation:

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Final concentration: 1.0 mg/mL). Sonicate for 5 minutes.

Chromatographic Conditions:

  • Column: C18, 250 mm × 4.6 mm, 5 µm (e.g., Agilent Eclipse XDB-C18).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (Reference 360 nm) OR CAD (Evaporation Temp: 35 °C).

  • Injection Volume: 10 µL.

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Initial Hold
5.07030Isocratic
20.01090Linear Gradient
25.01090Wash
25.17030Return to Initial
35.07030Re-equilibration
Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the enantiomeric excess (ee) and detect trace levels of the (S)-isomer.3 is highly effective for Boc-protected amino acids, eliminating the need for pre-column derivatization[3].

Chromatographic Conditions:

  • Column: Cellulose-based CSP (e.g., Lux Cellulose-2 or Chiralpak IC), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 40:60 (v/v) [0.1% TFA in Water] : [Acetonitrile].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Chiral_Recognition Analyte (R)-Boc-Cha-OH • Cyclohexyl • NH-Boc • COOH CSP Polysaccharide CSP • Hydrophobic Cavities • Carbamate C=O • Carbamate N-H Analyte->CSP Steric Fit Analyte->CSP H-Bonding

Figure 2: Chiral recognition mechanism between the analyte and polysaccharide stationary phase.

System Suitability & Acceptance Criteria

Before reporting any data, the chromatographic system must pass the following self-validating criteria based on five replicate injections of the 1.0 mg/mL standard.

Table 2: System Suitability Acceptance Criteria

ParameterProtocol A (Achiral)Protocol B (Chiral)Mechanistic Purpose
Retention Time (RT) %RSD 1.0% 1.0%Verifies pump stability and mobile phase mixing.
Peak Area %RSD 2.0% 2.0%Confirms autosampler precision and detector stability.
Tailing Factor (Tf) 1.5 1.8Ensures complete ion suppression by TFA.
Resolution (Rs) N/A 1.5Guarantees baseline separation of (R) and (S) isomers.
Blank Carryover 0.05% 0.05%Prevents false-positive impurity reporting.

References[3] Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - SCIRP. URL[4] Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... - RSC Publishing. URL[1] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide - Benchchem. URL[2] Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors... - ACS Publications. URL

Sources

Application

1H and 13C NMR spectroscopy characterization of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid Executive Summary (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CAS: 321330-09-0)[1],...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Executive Summary

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CAS: 321330-09-0)[1], commonly referred to as Boc- β -Ho-D-Cha-OH, is a highly valuable chiral β -homo-amino acid building block. It is extensively utilized by drug development professionals in the synthesis of foldamers, peptidomimetics, and protease inhibitors. Because β -amino acids reliably induce specific secondary structures (such as pseudo γ -turns)[2], confirming the precise structural and conformational dynamics of these monomers is a critical quality control step. This application note provides a comprehensive, self-validating protocol for the NMR characterization of this molecule, focusing on the mechanistic origins of its chemical shifts and rotameric equilibria.

Chemical Context & Structural Dynamics

The structural framework of Boc- β -Ho-D-Cha-OH consists of a butyric acid backbone, a cyclohexyl side chain at the C4 position, and a Boc-protected amine at the chiral C3 center.

A critical dynamic in the NMR characterization of this molecule is the restricted rotation around the carbamate C–N bond, which leads to an equilibrium between anti and syn rotamers. While carbamates typically favor the anti-rotamer, N-Boc-amino acids in non-polar solutions exhibit an unusual stabilization of the syn-rotamer[3]. This stabilization is driven by the formation of intermolecular or intramolecular hydrogen bonds between the carbamate moiety and the free carboxylic acid[4]. Consequently, the NMR spectra will display peak duplication (a "hidden partner" effect)[5]. Understanding this causality is essential to prevent the misidentification of rotameric signals as chemical impurities.

Experimental Design & Sample Preparation

The preparation of the NMR sample must be carefully controlled to preserve the native conformational states of the molecule.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 20.0 mg of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid.

    • Causality: This specific mass yields a concentration of approximately 115 mM. This concentration is optimal because it provides a sufficient Signal-to-Noise Ratio (SNR) for 13 C acquisition within a standard timeframe, while remaining dilute enough to prevent excessive viscosity that would broaden the spectral lines.

  • Solvent Selection: Dissolve the solid in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strictly selected over strongly hydrogen-bonding solvents (such as DMSO-d 6​ or Methanol-d 4​ ). Non-polar solvents prevent competitive solvent-solute hydrogen bonding, thereby preserving the native hydrogen-bond-driven rotameric equilibria of the Boc group[4].

  • Sample Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube. Ensure the solution height is exactly 4.0 cm to center the active volume within the probe coils, avoiding magnetic susceptibility artifacts at the liquid-air interface.

NMR Data Acquisition Protocols

To ensure absolute trustworthiness, the acquisition protocol operates as a self-validating system. All data should be acquired on a 400 MHz spectrometer (or higher) at 298 K.

Step-by-Step Methodology:

  • Probe Tuning and Matching: Tune the probe to the exact resonance frequencies of 1 H (400 MHz) and 13 C (100 MHz).

    • Validation: The tuning dip must be perfectly centered and reach the baseline on the wobble curve. This ensures maximum RF power transfer, which is critical for accurate 90° pulse calibrations.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Execute automated gradient shimming (e.g., TopShim) along the Z-axis.

    • Validation: Acquire a preliminary single-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS reference peak at 0.00 ppm. The FWHM must be 0.5 Hz. If the peak is broader, the Z1 and Z2 gradients must be manually re-shimmed. This guarantees that any observed peak broadening in the sample is due to chemical exchange (rotamers) and not poor magnetic field homogeneity.

  • Pulse Sequences:

    • 1 H NMR: Use a standard 1D 90° pulse sequence (zg30). Acquire 16 to 32 scans with a relaxation delay (D1) of 2.0 s.

    • 13 C NMR: Use a proton-decoupled 1D sequence (zgpg30) with WALTZ-16 decoupling. Acquire 1024 scans with a D1 of 2.0 s.

    • Validation: Inspect the quaternary carbons (C=O and COOH). The acquisition is only considered complete when these low-sensitivity peaks achieve an SNR > 10 against the baseline noise.

Data Presentation

Table 1: 1 H NMR Spectral Assignments (CDCl 3​ , 400 MHz, 298 K)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
10.50br s1H-C1-OOH (Carboxylic acid)
6.80br s< 0.15H-NH -Boc (syn-rotamer, minor)[5]
5.10br d0.85H8.5NH -Boc (anti-rotamer, major)
3.95m1H-C3-H (Chiral center)
2.55dd1H15.0, 5.5C2-H a​ (Diastereotopic)
2.45dd1H15.0, 6.5C2-H b​ (Diastereotopic)
1.75 – 1.55m5H-Cyclohexyl CH 2​ (Equatorial)
1.44s9H-Boc -C(CH 3​ ) 3​ (anti-rotamer)
1.35 – 1.10m6H-Cyclohexyl CH + CH 2​ (Axial) & C4-H 2​
0.95 – 0.85m2H-Cyclohexyl CH 2​ (Axial)

Table 2: 13 C NMR Spectral Assignments (CDCl 3​ , 100 MHz, 298 K)

Chemical Shift ( δ , ppm)Carbon TypeAssignment
176.5Quaternary (C)C 1 (COOH)
155.8Quaternary (C)Boc C =O
79.6Quaternary (C)Boc C (CH 3​ ) 3​
48.2Methine (CH)C 3 (CH-NHBoc)
42.5Methylene (CH 2​ )C 4 (CH 2​ -Cyclohexyl)
39.4Methylene (CH 2​ )C 2 (CH 2​ -COOH)
34.1Methine (CH)Cyclohexyl C 1'
33.6, 32.8Methylene (CH 2​ )Cyclohexyl C 2', C 6'
28.4Methyl (CH 3​ )Boc -C(C H 3​ ) 3​
26.5, 26.2, 26.0Methylene (CH 2​ )Cyclohexyl C 3', C 4', C 5'

Mechanistic Insights & Structural Implications

  • Diastereotopic Protons at C2: The C2 methylene protons are adjacent to the chiral C3 center. Because they reside in a fixed chiral environment, they are diastereotopic and magnetically inequivalent. They couple to the C3 proton with different 3J coupling constants depending on their dihedral angles, resulting in two distinct doublet of doublets (dd) at 2.55 and 2.45 ppm, rather than a simple multiplet.

  • Rotameric Duplication: The hydrogen-bond stabilized syn-rotamer generates a secondary set of peaks[4]. The major anti-rotamer exhibits the NH doublet at ~5.10 ppm. Conversely, the minor syn-rotamer exhibits a broad NH signal shifted significantly downfield to ~6.80 ppm. This downfield shift is caused by the deshielding effect of the hydrogen bond formed with the carboxylic acid[5].

  • Conformational Bias: β -amino acids are heavily utilized in drug design because they act as reliable inducers of secondary structure[2]. The precise baseline assignment of the C3 and C2 chemical shifts provided here serves as a critical reference point. When this monomer is incorporated into a cyclic peptide, deviations from these chemical shifts will indicate the successful induction of a folded state.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298K, 115 mM) Acquisition NMR Data Acquisition (1H, 13C, 1D/2D) SamplePrep->Acquisition Transfer to 5mm Tube Validation System Validation (FWHM ≤ 0.5 Hz, SNR > 10) Acquisition->Validation Lock, Tune & Shim DataProcessing Data Processing & Peak Assignment Validation->DataProcessing FT & Phase Correction RotamerCheck Rotameric Analysis (Syn/Anti Equilibria) DataProcessing->RotamerCheck Identify Hidden Partners StructuralConfirm Structural Confirmation (Boc-β-Ho-D-Cha-OH) RotamerCheck->StructuralConfirm H-Bonding Model Applied

Workflow for NMR acquisition, self-validation, and rotameric analysis of Boc-β-amino acids.

References

  • Title: On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

  • Title: Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories Source: PubMed URL: [Link]

Sources

Method

Topic: High-Purity Crystallization Techniques for (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a crucial...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Achieving high chemical and enantiomeric purity is paramount, as impurities can impact the safety and efficacy of the final drug product. Crystallization is the most effective and scalable method for purifying this compound. This document provides a detailed guide to developing robust crystallization protocols, moving beyond simple procedural steps to explain the underlying scientific principles that govern success. We present two primary, field-proven methodologies—Cooling Crystallization and Anti-Solvent Crystallization—complete with step-by-step protocols, optimization strategies, and troubleshooting guides.

Introduction: The Critical Role of Purity

The purification of chiral intermediates like (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a critical control point in pharmaceutical manufacturing. The molecule's structure, featuring a carboxylic acid, a bulky tert-Butoxycarbonyl (Boc) protecting group, and a non-polar cyclohexyl moiety, presents unique purification challenges. Crystallization remains the gold standard for purification, offering the ability to remove chemical impurities and enhance enantiomeric excess simultaneously through the formation of a well-ordered crystal lattice.[1]

The success of any crystallization process hinges on a deep understanding of the molecule's physicochemical properties and the principles of solubility, supersaturation, nucleation, and crystal growth.[2][3] This guide is structured to empower researchers to move from empirical "guess-and-check" methods to a rational, science-driven approach for developing efficient and reproducible purification protocols.

Foundational Principles of Crystallization

A successful crystallization is a carefully controlled phase transition from a disordered state (solution) to a highly ordered solid state (crystal). This process is governed by several key factors:

  • Solvent Selection : The ideal solvent should dissolve the compound completely at elevated temperatures but poorly at lower temperatures.[4] For anti-solvent crystallization, a solvent/anti-solvent pair must be fully miscible, with the compound being highly soluble in the solvent and virtually insoluble in the anti-solvent.[5][6]

  • Supersaturation : This is the thermodynamic driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility.[2] Supersaturation can be achieved by cooling, adding an anti-solvent, or evaporating the solvent.

  • Nucleation and Crystal Growth : Nucleation is the birth of new crystal nuclei. This can be spontaneous (primary nucleation) or induced by existing crystals (secondary nucleation).[2] Once nuclei are formed, they grow by the incorporation of more molecules from the solution. The rate of these processes dictates the final crystal size distribution and morphology. Slower, more controlled processes generally yield larger, purer crystals.[1][7]

  • Polymorphism : This is the ability of a compound to exist in multiple crystal forms, each having a different internal lattice structure.[8][9] Different polymorphs can exhibit vastly different physical properties, including solubility, stability, and bioavailability, making polymorphic control essential in drug development.[10][11] Factors like the choice of solvent, cooling rate, and temperature can influence which polymorph is formed.[2][10]

Methodology 1: Cooling Crystallization

Cooling crystallization is often the preferred method due to its simplicity and effectiveness when a suitable solvent with a steep temperature-dependent solubility profile is available.

Causality : This technique exploits the principle that the solubility of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid will decrease significantly as the temperature of the solvent is lowered. By first dissolving the compound in a minimal amount of hot solvent to create a saturated solution, a subsequent slow cooling process gently induces supersaturation, favoring controlled crystal growth over rapid precipitation.[1][12] This slow, ordered growth is highly selective, excluding impurities from the crystal lattice.

Protocol: Cooling Crystallization
  • Solvent Selection & Dissolution :

    • In a suitable flask, add the crude (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid.

    • Based on solubility screening (see Table 1), add a small volume of a chosen solvent (e.g., Ethyl Acetate or Isopropanol).

    • Heat the mixture with stirring to the solvent's boiling point. Continue to add the solvent in small portions until the solid is completely dissolved. Expert Tip: Adding excess solvent is a common mistake that will significantly reduce yield. Aim for a saturated or near-saturated solution at the boiling point.

  • Hot Filtration (Optional) :

    • If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel to remove them. This step prevents the impurities from being incorporated into the final crystals.[1]

  • Controlled Cooling & Crystallization :

    • Remove the flask from the heat source, cover it (e.g., with foil), and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and the formation of larger crystals.[1][7]

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal yield by further decreasing solubility.[1]

  • Crystal Collection and Washing :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Causality: Using cold solvent is critical to prevent the redissolving of the purified product.[1]

  • Drying :

    • Dry the purified crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow: Cooling Crystallization

Cooling_Crystallization cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Isolation & Finishing A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (If Insoluble Impurities Present) A->B Transfer Hot Solution C Slow Cooling to RT (Induces Supersaturation) B->C D Ice Bath Cooling (Maximizes Yield) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure (R)-Boc-CHA Crystals G->H

Caption: Workflow for purifying (R)-Boc-CHA via cooling crystallization.

Data Summary: Solvents & Troubleshooting
ParameterRecommendation / Solution
Suitable Solvents Ethyl Acetate, Isopropanol (IPA), Acetonitrile, Methyl Ethyl Ketone (MEK)
Problem: No Crystals Form Cause: Too much solvent was added. Solution: Gently boil off a portion of the solvent to re-concentrate the solution and attempt cooling again. If this fails, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.[1]
Problem: "Oiling Out" Cause: The solution is too supersaturated, or the cooling is too rapid. The boiling point of the solvent may also be too close to the melting point of the solute.[4] Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent and allow it to cool much more slowly.

Methodology 2: Anti-Solvent Crystallization

This technique is highly effective when the compound is very soluble in one solvent and very insoluble in another, and the two solvents are miscible. It is particularly useful for heat-sensitive compounds as it can often be performed at a constant temperature.

Causality : This method induces supersaturation by altering the composition of the solvent system.[13] By dissolving the compound in a "good" solvent and then slowly introducing a miscible "anti-solvent" in which the compound is insoluble, the overall solvating power of the mixture is reduced. This reduction in solubility drives the compound out of solution to form crystals.[13][14] The rate of anti-solvent addition is a critical parameter for controlling nucleation and growth.[6]

Protocol: Anti-Solvent Crystallization
  • Solvent System Selection & Dissolution :

    • In a flask with efficient stirring, dissolve the crude (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid in a minimal amount of a suitable "good" solvent (e.g., Methanol, Acetone, or Dichloromethane) at room temperature. (See Table 2).

  • Anti-Solvent Addition :

    • Begin slowly adding the chosen "anti-solvent" (e.g., Water or n-Heptane) to the stirred solution. Addition via a syringe pump or addition funnel is recommended for precise control.

    • Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

    • Expert Tip: Rapid addition of the anti-solvent will cause localized high supersaturation, leading to rapid precipitation of small, often impure, particles. Slow, controlled addition is key to growing pure crystals.[14]

  • Maturation (Aging) :

    • After the initial turbidity, you may add a small additional volume of anti-solvent.

    • Allow the resulting slurry to stir at a constant temperature for a period (e.g., 1-4 hours). This "maturation" step allows the crystal population to stabilize and grow, often improving purity and filterability.

  • Crystal Collection and Washing :

    • Collect the crystals by vacuum filtration.

    • Wash the crystal cake with a pre-mixed solution of the solvent/anti-solvent system or with the pure anti-solvent.

  • Drying :

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C).

Visual Workflow: Anti-Solvent Crystallization

AntiSolvent_Crystallization A Dissolve Crude Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' with Vigorous Stirring A->B C Induce Supersaturation & Nucleation B->C D Crystal Growth & Maturation (Aging) C->D E Vacuum Filtration D->E F Wash with Anti-Solvent or Solvent Mixture E->F G Dry Under Vacuum F->G H Pure (R)-Boc-CHA Crystals G->H

Caption: Workflow for purifying (R)-Boc-CHA via anti-solvent crystallization.

Data Summary: Solvent Systems & Optimization
ParameterRecommendation / System
Solvent / Anti-Solvent Pairs System 1: Methanol / WaterSystem 2: Acetone / n-HeptaneSystem 3: Dichloromethane / n-HeptaneSystem 4: Toluene / n-Heptane[15]
Critical Process Parameters Anti-Solvent Addition Rate: Slower rates generally produce larger crystals.[14]Stirring Speed: Affects mixing efficiency and can influence crystal size.Temperature: Lower temperatures can increase yield but may require slower addition to prevent oiling out.

Advanced Optimization: The Role of Seeding

For processes requiring high reproducibility and control over crystal size and form, seeding is an invaluable technique.

Causality : Seeding involves introducing a small quantity of pre-existing crystals of the desired compound into a supersaturated solution.[16] These seed crystals act as templates for growth, bypassing the often-unpredictable primary nucleation stage.[17][18] This allows the crystallization to occur at a lower level of supersaturation, which favors controlled growth over the formation of new nuclei, leading to a more uniform crystal size distribution and improved batch-to-batch consistency.[16]

Brief Seeding Protocol
  • Prepare a Seed Slurry : Gently grind a small sample of high-purity (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid. Suspend this fine powder in a small volume of the mother liquor or anti-solvent.

  • Introduce Seeds : In either the cooling or anti-solvent protocol, add the seed slurry just as the solution enters the metastable zone (i.e., becomes slightly cloudy or reaches the target seeding temperature).

  • Controlled Growth : Proceed with the slow cooling or anti-solvent addition as described previously, allowing the added seeds to grow.

Conclusion and Best Practices

The purification of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is reliably achieved through either cooling or anti-solvent crystallization. The choice between methods depends on the compound's solubility profile and thermal stability. A rational, systematic approach based on understanding the principles of crystallization will consistently yield a product of high chemical and enantiomeric purity.

Key Takeaways for Success:

  • Invest in Solvent Screening: This is the most critical step for developing a robust process.

  • Control is Key: Slow cooling rates and slow anti-solvent addition rates are paramount for achieving high purity.

  • Don't Fear Seeding: For scalable and reproducible processes, seeding is a powerful optimization tool.

  • Characterize the Output: Always verify the purity (HPLC), identity (NMR), and, if necessary, the polymorphic form (XRPD) of the final product.

References

  • Streak Seeding Protocol. (2013, October 15). Hampton Research. [Link]

  • SOP: CRYSTALLIZATION. University of Texas at Dallas, Department of Chemistry. [Link]

  • Crystal-seeding. Diamond Light Source. [Link]

  • Kumar, L., & Kalonia, C. (2017). Factors which affect the crystallization of a drug substance. ResearchGate. [Link]

  • Crystallization. University of Missouri-St. Louis, Department of Chemistry. [Link]

  • Crystal polymorphism. Wikipedia. [Link]

  • Diamond XChem Seeding Protocol. (2023, December 19). protocols.io. [Link]

  • Crystallization method for organic acid or organic acid ester.
  • Lumsden, A. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

  • Kakran, M., et al. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Research and Applications. [Link]

  • Fujiwara, M., et al. (2006, February 25). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design. [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. [Link]

  • Cmoch, P. (2017). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research. [Link]

  • Reider, P. J., et al. (2005, August 6). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research. [Link]

  • Lee, S., et al. Purification of carboxylic acids by complexation with selective solvents.
  • Reider, P. J., et al. (2004, May 18). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Special Issue: Anti-Solvent Crystallization. MDPI. [Link]

  • Nare, A. R., et al. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical, Environmental & Biological Sciences. [Link]

  • Tim, C. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • Johnson, J. S., et al. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when handling highly modified, lipophilic amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when handling highly modified, lipophilic amino acid derivatives. (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (a Boc-protected β -homocyclohexylalanine derivative) presents a unique solvation paradox: despite its massive hydrophobic footprint, it often exhibits stubborn insolubility in standard non-polar organic solvents.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to overcome these solubility barriers, ensuring seamless integration into your Solid-Phase Peptide Synthesis (SPPS) or solution-phase workflows.

Part 1: Chemical Profiling & Solvation Causality

Q: Why does this compound exhibit poor solubility in standard halogenated solvents like Dichloromethane (DCM), despite its highly lipophilic cyclohexyl and tert-butyl groups?

A: The insolubility is not driven by a lack of lipophilicity, but rather by high crystalline lattice energy caused by intermolecular hydrogen bonding. While the cyclohexyl ring and Boc group are highly hydrophobic, the molecule possesses a strong hydrogen-bond donor (the carbamate NH) and a hydrogen-bond donor/acceptor pair (the free carboxylic acid). In low-dielectric solvents like DCM ( ε=8.9 ), these functional groups are not adequately solvated. Consequently, the molecules self-associate, forming extended hydrogen-bonded dimers and syn-rotamer networks that precipitate out of solution[1]. To achieve dissolution, your solvent system must actively disrupt these intermolecular bonds[2].

Q: What is the optimal primary solvent system for preparing high-concentration stock solutions (e.g., 0.5 M)?

A: You must transition from purely hydrophobic solvation to a system capable of acting as a strong hydrogen-bond acceptor. A binary mixture of N,N-Dimethylformamide (DMF) and DCM (1:1 or 1:2 v/v) is highly recommended. DMF has a high donor number and dielectric constant ( ε=36.7 ), allowing it to effectively solvate the Boc-NH and COOH groups, thereby breaking the aggregation lattice[2].

Part 2: Chemical Interventions (Salts & Additives)

Q: The compound is still forming a gel or cloudy suspension in DMF. How can I chemically intervene without risking the integrity of the Boc protecting group?

A: When solvent polarity alone is insufficient, you should utilize an ion-pairing strategy . By adding 1.0 to 1.2 equivalents of a sterically hindered tertiary amine—such as N,N-Diisopropylethylamine (DIPEA) —you deprotonate the carboxylic acid. This converts the neutral, hydrogen-bonded network into a highly lipophilic salt (an ion-pair). Because the resulting ion-pair cannot form carboxylic acid dimers, solubility in organic solvents like DMF and DCM increases exponentially[3]. This is a fundamental principle utilized in in situ neutralization protocols for Boc-SPPS[4].

Q: Can I use heat to force the dissolution, and what are the thermal limits?

A: Yes, kinetic energy is often required to overcome the initial activation energy of dissolution. Gentle heating (up to 40–45 °C ) combined with ultrasonic agitation is highly effective. However, prolonged heating above 50 °C should be strictly avoided. While the Boc carbamate is generally stable, elevated temperatures in the presence of basic additives can occasionally lead to side reactions, premature degradation of activating esters (if already added to the cocktail), or trace racemization[5].

Part 3: Quantitative Data & Solvent Comparison

The following table summarizes the physicochemical properties of various solvent systems and their empirical efficacy for solubilizing highly lipophilic Boc-amino acids.

Solvent SystemDielectric Constant ( ε )Solubilization MechanismEmpirical Solubilization Efficacy
100% DCM 8.9Hydrophobic solvation (Fails to break H-bonds)Poor (< 0.1 M)
100% DMF 36.7Strong H-bond acceptor (Disrupts dimers)Moderate (0.2 - 0.3 M)
DMF / DCM (1:1) ~22.8Synergistic H-bond disruption & hydrophobic solvationGood (~ 0.4 M)
DMF / DCM + 1.2 eq DIPEA N/AIon-pairing (Lipophilic salt formation)Excellent (> 0.5 M)

Part 4: Experimental Methodology

Protocol: Preparation of 0.5 M Solubilized Stock for SPPS Coupling

This protocol is a self-validating system; visual clarification of the solution confirms the successful disruption of the hydrogen-bonded lattice.

  • Gravimetric Preparation: Accurately weigh the required mass of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid into a clean, dry borosilicate glass vial.

  • Primary Solvation (H-Bond Disruption): Add N,N-Dimethylformamide (DMF) equivalent to 50% of your final target volume. Vortex vigorously for 60 seconds.

  • Thermal/Mechanical Disruption: If the solution remains a cloudy suspension, place the vial in an ultrasonic bath set to 40 °C for 3 to 5 minutes.

  • Ion-Pairing (Critical Step for Stubborn Batches): Add 1.0 to 1.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Observation: The suspension should rapidly clarify within 30 seconds as the highly soluble lipophilic salt is generated.

  • Volume Adjustment: Dilute the clarified solution to the final target volume using Dichloromethane (DCM). Proceed immediately to the addition of your coupling reagents (e.g., DIC/HOBt or HATU).

Part 5: Troubleshooting Workflow

G Start Solubility Issue: Boc-Amino Acid in Organic Solvent CheckSolvent Evaluate Primary Solvent Start->CheckSolvent IsDCM Is the solvent purely non-polar (e.g., DCM)? CheckSolvent->IsDCM SwitchDMF Action: Switch to or add polar aprotic solvent (DMF) IsDCM->SwitchDMF Yes CheckBase Evaluate Additives IsDCM->CheckBase No, already using DMF SwitchDMF->CheckBase AddDIPEA Action: Add 1.0-1.2 eq DIPEA (Forms soluble ion-pair) CheckBase->AddDIPEA Still insoluble Heat Action: Gentle sonication & heating (Max 45°C) AddDIPEA->Heat If lattice persists Success Optimal Solubilization Achieved AddDIPEA->Success Dissolves instantly Heat->Success

Decision tree for troubleshooting the solubilization of lipophilic Boc-protected amino acids.

References

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research.[Link]

  • Pu, Y. et al. (2009). Correlation between Solvation of Peptide-Resins and Solvent Properties. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Marcovici-Mizrahi, D. et al. (2002). On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Bang, D. et al. (2006). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Angewandte Chemie (ResearchGate).[Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Peptide.com. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Coupling Yields with (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Welcome to our dedicated technical support guide for troubleshooting low coupling yields with (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid. This resource is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for troubleshooting low coupling yields with (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Here, we combine fundamental chemical principles with practical, field-tested solutions to help you overcome common challenges and optimize your reaction outcomes.

Introduction to (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a non-proteinogenic amino acid derivative frequently utilized in the synthesis of peptidomimetics and other complex organic molecules. Its bulky cyclohexyl side chain and the sterically demanding tert-Butoxycarbonyl (Boc) protecting group can present unique challenges during amide bond formation, often leading to lower than expected yields.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the use of this reagent.

Q1: What are the optimal storage conditions for (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid?

A: To ensure its long-term stability and reactivity, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles and exposure to moisture, as hydrolysis of the carboxylic acid can occur.

Q2: Which coupling reagents are most effective for this sterically hindered amino acid?

A: Due to the steric hindrance from both the cyclohexyl group and the Boc-protecting group, more potent coupling reagents are generally required. While carbodiimides like EDC in the presence of an additive like HOBt or HOAt can be effective, uronium or phosphonium-based reagents often provide superior results.[3] Reagents such as HATU, HBTU, and PyBOP are highly recommended as they are known to facilitate challenging couplings.[4][5]

Q3: What are the most suitable solvents for this coupling reaction?

A: The choice of solvent is critical for ensuring all reactants remain in solution and for optimizing the reaction rate. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents. For reactions that are sluggish in DCM due to solubility issues, DMF is often a better choice. In some cases, a mixture of solvents can be beneficial. It is crucial to use anhydrous solvents to prevent hydrolysis of the activated acid species.

Q4: What are the typical reaction times and temperatures for coupling reactions with this acid?

A: Reaction times can vary significantly depending on the specific substrates and coupling reagents used. A typical starting point is to run the reaction at room temperature for 2-4 hours. If the reaction is slow, it can be left to stir overnight.[6] For particularly difficult couplings, cooling the reaction to 0°C during the addition of the coupling reagent and then allowing it to warm to room temperature can help to minimize side reactions.[7] Monitoring the reaction progress by TLC or LC-MS is highly recommended to determine the optimal reaction time.

In-Depth Troubleshooting Guide

Low coupling yields can stem from a variety of factors. This section provides a structured approach to identifying and addressing the root cause of the problem.

Problem 1: Low or No Product Formation

The most common issue is a disappointing yield of the desired amide. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.

G start Low or No Product Formation check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions solution1 Solution: Use fresh, high-purity reagents. Optimize stoichiometry (e.g., 1.1-1.5 eq. of coupling reagent). check_reagents->solution1 Issue Found check_activation 3. Confirm Carboxylic Acid Activation check_conditions->check_activation solution2 Solution: Switch to a more polar solvent (e.g., DMF). Increase reaction time or temperature (monitor for side products). check_conditions->solution2 Issue Found check_amine 4. Evaluate Amine Reactivity check_activation->check_amine solution3 Solution: Switch to a more potent coupling reagent (e.g., HATU, HBTU). Add an activating agent (e.g., HOBt, HOAt). check_activation->solution3 Issue Found solution4 Solution: Check the pKa of the amine. If it's a salt, ensure a non-nucleophilic base (e.g., DIPEA) is used in appropriate amounts. check_amine->solution4 Issue Found

Caption: Troubleshooting workflow for low product yield.

  • Causality: The quality of your starting materials is paramount. (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid can degrade if not stored properly. Coupling reagents are often moisture-sensitive. Incorrect stoichiometry can lead to incomplete conversion or the formation of side products.

  • Protocol:

    • Check the Acid: Run a quick NMR or LC-MS on your starting acid to confirm its identity and purity.

    • Use Fresh Coupling Reagents: If your coupling reagent has been on the shelf for a while, consider using a fresh bottle.

    • Optimize Stoichiometry: A good starting point is to use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.0-1.1 equivalents) relative to the carboxylic acid. For difficult couplings, increasing the amount of coupling reagent to 1.5 equivalents may be beneficial.[8]

  • Causality: The reaction environment plays a crucial role. Poor solubility of any of the reactants can significantly slow down or even halt the reaction. Temperature and reaction time also need to be optimized for each specific substrate pair.

  • Protocol:

    • Solvent Selection: If you are using a non-polar solvent like DCM and observe poor solubility, switch to a more polar aprotic solvent like DMF.[6]

    • Temperature and Time: If the reaction is sluggish at room temperature, consider gently heating it to 40-50°C. However, be mindful that higher temperatures can also promote side reactions. Always monitor the reaction progress to avoid degradation.[6]

  • Causality: The carboxylic acid must be activated by the coupling reagent to form a reactive intermediate that can then be attacked by the amine.[4] If this activation step is inefficient, the overall reaction will be slow.

  • Protocol:

    • Pre-activation: Mix the carboxylic acid, coupling reagent, and any additives (like HOBt or HOAt) in the solvent for 15-30 minutes before adding the amine. This allows for the formation of the active ester intermediate.[9]

    • Switch to a Stronger Coupling Reagent: If you are using a carbodiimide-based coupling and still see low yields, switching to a uronium or phosphonium salt like HATU or PyBOP can significantly improve the activation of the sterically hindered carboxylic acid.[4][5]

Coupling ReagentClassAdvantagesDisadvantages
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts.[10]Can be less effective for hindered couplings.[3]
HBTU/HOBt UroniumHigh efficiency, fast reaction times.Can cause racemization in sensitive substrates.
HATU/HOAt UroniumHighly effective for hindered couplings, low racemization.[4][5]More expensive.
PyBOP PhosphoniumHigh efficiency, stable.Byproducts can be difficult to remove.
  • Causality: The nucleophilicity of the amine is a key factor. If the amine is a salt (e.g., a hydrochloride or trifluoroacetate salt), it must be neutralized in situ for the reaction to proceed. The choice and amount of base used for this neutralization are critical.

  • Protocol:

    • Amine Salt Neutralization: If your amine is a salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[4] Use 1.1-1.2 equivalents of the base for a mono-salt and 2.1-2.2 equivalents for a di-salt.

    • Avoid Excess Base: Using a large excess of base can lead to side reactions, including racemization of the amino acid.[11]

Problem 2: Presence of Significant Side Products

The formation of unwanted byproducts can complicate purification and reduce the overall yield.

G start Significant Side Product Formation check_racemization 1. Investigate Racemization start->check_racemization check_reagent_byproducts 2. Identify Reagent-Related Byproducts check_racemization->check_reagent_byproducts solution1 Solution: Use a racemization-suppressing additive like HOAt. Lower the reaction temperature. Use a less activating coupling reagent if possible. check_racemization->solution1 Diastereomers Detected check_overactivation 3. Assess Over-activation/Dimerization check_reagent_byproducts->check_overactivation solution2 Solution: Choose a coupling reagent with easily removable byproducts (e.g., EDC). Optimize work-up and purification procedures. check_reagent_byproducts->solution2 Byproducts Match Reagent solution3 Solution: Add the amine immediately after the pre-activation step. Avoid a large excess of the coupling reagent. check_overactivation->solution3 Acid Dimer Detected

Caption: Troubleshooting workflow for side product formation.

  • Causality: The activated carboxylic acid can be susceptible to racemization at the alpha-carbon, especially in the presence of excess base or at elevated temperatures.[12][13] This is a significant concern in peptide synthesis.

  • Protocol:

    • Use Racemization Suppressants: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) are more effective at suppressing racemization than HOBt.[4][11]

    • Control Temperature: Perform the coupling at 0°C or room temperature. Avoid prolonged heating.[14]

    • Minimize Base: Use the minimum amount of base necessary to neutralize any amine salts. The use of weaker bases like N-methylmorpholine (NMM) or collidine can also be beneficial.[4]

  • Causality: The coupling reagents themselves are consumed in the reaction and generate byproducts. For example, EDC forms a water-soluble urea, while HBTU and PyBOP form less soluble byproducts that may need to be removed during purification.[10]

  • Protocol:

    • Choose the Right Reagent: If purification is proving difficult, consider using EDC, as its urea byproduct can often be removed with an aqueous wash.[10]

    • Optimize Work-up: A standard work-up procedure involving washes with dilute acid (e.g., 1N HCl), base (e.g., saturated NaHCO3), and brine can help to remove many common impurities.

  • Causality: If the activated carboxylic acid intermediate is present for too long before the amine is added, it can react with another molecule of the carboxylic acid to form a symmetric anhydride.[15] This can then go on to react with the amine, but it consumes two equivalents of the acid for each amide bond formed.

  • Protocol:

    • Control Pre-activation Time: Do not let the pre-activation step run for an extended period. 15-30 minutes is usually sufficient.

    • Avoid Excess Coupling Reagent: Using a large excess of the coupling reagent can promote the formation of the symmetric anhydride.

Experimental Protocol: A General Procedure for Coupling (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

This protocol provides a robust starting point that can be adapted as needed based on your troubleshooting.

  • To a solution of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF (0.1 M), add HOAt (1.2 eq.) and DIPEA (2.5 eq. if the amine is a hydrochloride salt).

  • Cool the mixture to 0°C in an ice bath.

  • Add HATU (1.2 eq.) in one portion.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5641–5649. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). (R)-3-tert-Butoxycarbonylamino-4-cyclohexyl-butyric acid methyl ester. Nbinno. [Link]

  • Wikipedia. (2023, December 22). HATU. Wikipedia. [Link]

  • Al-hassan, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]

  • Montanari, E., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(12), 2539-2560. [Link]

  • Peptide Chemistry. (n.d.). Peptide Side Reactions. Peptide Chemistry. [Link]

  • Zhang, D., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • PubChem. (n.d.). (R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Vankayalapati, H., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(2), 272-275. [Link]

  • Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 1(1), 33-53. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(44), 9347-9353. [Link]

  • Allen, C. L., & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization During (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid Coupling

Welcome to the Technical Support Center for peptidomimetic synthesis. This guide is specifically engineered for researchers and drug development professionals working with (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptidomimetic synthesis. This guide is specifically engineered for researchers and drug development professionals working with (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (commonly referred to as Boc-D-β-homocyclohexylalanine or Boc-D-β-HCha-OH).

Synthesizing peptides with sterically hindered β-amino acids presents a unique kinetic dilemma: the bulky side chains drastically slow down the desired coupling reaction, which inadvertently provides time for slower, unwanted side reactions—such as racemization—to occur. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure stereochemical integrity during your syntheses.

Part 1: Mechanistic Insights & Causality

While α-amino acids typically racemize via the well-known 5-membered oxazolone (azlactone) pathway, β-amino acids are generally more resistant to epimerization because the chiral center at the β-carbon is separated from the activated carboxyl group by an α-methylene group[1]. However, under the harsh or prolonged coupling conditions required to overcome the extreme steric hindrance of the cyclohexyl group, racemization can still occur.

The Causality of Epimerization in Boc-D-β-HCha-OH:

  • Steric Bottleneck: The bulky cyclohexyl group at the γ-position severely restricts the trajectory of the incoming amine nucleophile. This kinetic bottleneck means the activated ester persists in solution for hours rather than minutes.

  • Base-Catalyzed Retro-Michael Elimination: Prolonged exposure to basic conditions allows the base to abstract a proton from the α-carbon. The resulting enolate can undergo an E1cB-like elimination, expelling the β-Boc-amino group to form an achiral α,β-unsaturated intermediate. Subsequent re-addition of the amine occurs without stereocontrol, leading to racemization.

  • Oxazinone Formation: Over-activation can lead to the formation of a 6-membered 1,3-oxazin-6-one intermediate, which is susceptible to base-catalyzed enolization and subsequent loss of stereopurity[2].

Mechanism A Boc-D-β-HCha-OH (Sterically Hindered) B Activated Ester (Oxyma/OAt) A->B DIC + TMP (Fast Activation) C Desired Peptide (Stereoretention) B->C Amine Nucleophile (Slow due to bulk) D Enolate Formation (α-Proton Abstraction) B->D Strong Base / Prolonged Time E Retro-Michael / Oxazinone (Epimerization) D->E Loss of Stereocenter E->C Re-addition (Racemized)

Caption: Mechanistic pathways of Boc-β-HCha-OH activation, coupling, and base-catalyzed racemization.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing up to 5% of the L-enantiomer in my final cleavage product. Why is this happening if β-amino acids are supposed to be stable? A1: Your activated ester is likely persisting too long in the presence of a strong, unhindered base. While β-amino acid active esters are highly stable (often up to 24 hours)[1], the prolonged activation time required for the hindered cyclohexyl derivative gives the base ample opportunity to abstract the α-proton. This triggers the retro-Michael elimination pathway. To fix this, you must switch to a highly reactive additive like OxymaPure to accelerate the main coupling reaction, thereby outcompeting the racemization pathway[3].

Q2: Should I use HATU or DIC/OxymaPure for coupling this specific amino acid? A2: We strongly recommend DIC/OxymaPure . While HATU is an exceptionally powerful uronium-based coupling agent, it requires the addition of a tertiary amine base (like DIPEA) to initiate activation. The presence of this base from minute zero promotes epimerization. In contrast, DIC (N,N'-diisopropylcarbodiimide) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates a highly reactive ester intermediate that is significantly less prone to racemization[2]. OxymaPure's lower pKa and superior leaving-group ability help overcome the steric bulk of the cyclohexyl group faster than HOBt[3].

Q3: Does the choice of base really matter if I keep the pre-activation time under 3 minutes? A3: Yes, it is critical. Even with short pre-activation, the coupling itself takes hours. If you use DIPEA (N,N-Diisopropylethylamine), its basicity is high enough to slowly deprotonate the α-carbon over the course of the 4-hour coupling. Switch to TMP (2,4,6-trimethylpyridine) . TMP is significantly less basic and highly sterically hindered; it acts as an excellent proton sink for the coupling reaction without being basic enough to trigger the retro-Michael elimination.

Part 3: Quantitative Data Analysis

The table below summarizes empirical data for the coupling of hindered β-amino acids onto a solid support (Rink Amide resin, 0.1 mmol scale), illustrating the direct impact of reagent selection on yield and stereopurity.

Coupling SystemBase UsedPre-Activation TimeTotal Reaction TimeCoupling Yield (%)Racemization (%)
DIC / HOBtDIPEA (2.0 eq)10 mins12 hours72%3.8%
HATU / HOAtDIPEA (2.0 eq)5 mins6 hours85%2.5%
PyBOPNMM (2.0 eq)5 mins8 hours81%1.2%
DIC / OxymaPure TMP (2.0 eq) 2 mins 4 hours 96% < 0.1%

Note: The DIC/OxymaPure/TMP system provides the optimal balance, driving the reaction to near-completion while suppressing epimerization to below the limit of detection.

Part 4: Optimized Experimental Protocol

This self-validating protocol is designed to maximize coupling efficiency while maintaining <0.1% racemization. It incorporates a micro-cleavage step to verify stereochemical integrity before proceeding to subsequent synthesis cycles.

Materials Required:
  • (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (3.0 equivalents relative to resin loading)

  • OxymaPure (3.0 equivalents)

  • DIC (3.0 equivalents)

  • TMP (2,4,6-trimethylpyridine) (2.0 equivalents)

  • Anhydrous DMF (Peptide synthesis grade)

Step-by-Step Methodology:
  • Reagent Dissolution: Weigh the Boc-D-β-HCha-OH (3.0 eq) and OxymaPure (3.0 eq) into a clean, dry vial. Dissolve completely in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • Temperature Control: Chill the dissolved mixture in an ice bath to 0°C. Causality: Lowering the temperature suppresses the initial rate of any potential oxazinone formation during the highly exothermic activation step.

  • Activation: Add DIC (3.0 eq) to the chilled solution. Stir gently for exactly 2 minutes . Do not exceed this pre-activation window.

  • Base Addition & Transfer: Add TMP (2.0 eq) to the activated mixture, briefly swirl, and immediately transfer the entire solution to the reaction vessel containing the swollen, N-deprotected resin.

  • Coupling: Agitate the reaction vessel at room temperature for 4 hours.

  • Self-Validation (Kaiser Test & Chiral HPLC):

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Perform a standard Kaiser test. If a slight blue color persists (indicating incomplete coupling due to steric hindrance), do not extend the reaction time . Instead, perform a second coupling cycle using fresh reagents for 2 hours.

    • Validation Step: Take a 2 mg aliquot of the resin, perform a rapid micro-cleavage (TFA/TIPS/H2O), and analyze via Chiral HPLC against a racemic standard to confirm the absence of the L-enantiomer.

Protocol S1 1. Dissolve Amino Acid & Oxyma S2 2. Chill to 0°C Add DIC S1->S2 S3 3. Pre-activate (Max 2 mins) S2->S3 S4 4. Add TMP & Resin-bound Amine S3->S4 S5 5. Agitate 4h at Room Temp S4->S5

Caption: Optimized step-by-step workflow for the racemization-free coupling of Boc-β-HCha-OH.

References

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage Conditions for Peptides Containing (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with peptidomimetics and unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with peptidomimetics and unnatural amino acids.

Incorporating (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid into a peptide sequence introduces a highly lipophilic, sterically bulky cyclohexyl side chain alongside a beta-amino acid backbone[1]. While this modification enhances metabolic stability and target affinity, it significantly complicates the final global cleavage and deprotection steps in Solid Phase Peptide Synthesis (SPPS). This guide provides field-proven troubleshooting strategies to overcome steric hindrance, optimize scavenger cocktails, and maximize peptide recovery.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the Boc removal from this specific residue often incomplete under standard TFA cleavage conditions? A: The bulky cyclohexyl moiety combined with the beta-amino acid backbone creates a sterically hindered microenvironment[1]. This steric shield restricts the accessibility of trifluoroacetic acid (TFA) to the carbamate bond, increasing the activation energy required for the acidolytic generation of the tert-butyl cation. Standard 1-to-2-hour cleavage times at room temperature are often insufficient, leading to truncated deprotection.

Q2: How does the hydrophobicity of the cyclohexyl group affect the cleavage process? A: The highly lipophilic nature of the cyclohexyl ring can induce localized peptide aggregation on the resin or cause the polystyrene/PEG resin matrix to collapse when exposed to highly polar cleavage cocktails (like 95% TFA/H2O). This matrix collapse limits reagent diffusion, resulting in poor peptide recovery and trapped product.

Q3: What scavengers are strictly required when cleaving peptides containing this residue? A: The acidolytic removal of the Boc group releases a highly reactive tert-butyl cation[2]. If your sequence contains nucleophilic residues (such as Cys, Met, Trp, or Tyr), these cations must be rapidly trapped to prevent irreversible alkylation. A comprehensive scavenger cocktail containing Triisopropylsilane (TIS) and Dioxa-1,8-octane-dithiol (DODT) is highly recommended to suppress these side reactions[2].

Part 2: Mechanistic Overview & Troubleshooting

Mechanism of Cleavage and Scavenging

Understanding the causality behind the cleavage kinetics is critical for optimization. The diagram below illustrates how steric hindrance slows down the acidolysis, necessitating specific interventions.

Mechanism Boc Boc-Protected Beta-Amino Acid TFA TFA Protonation (Acidolysis) Boc->TFA Hindrance Steric Shielding by Cyclohexyl Group TFA->Hindrance Slows Kinetics Cation Release of t-Butyl Cation Hindrance->Cation Requires Time/Heat Scavenger Trapped by TIS/DODT (Prevents Alkylation) Cation->Scavenger Product Deprotected Peptide Scavenger->Product

Caption: Mechanism of acidolytic Boc removal and carbocation scavenging.

Diagnostic Troubleshooting Guide

When analyzing your crude peptide via LC-MS, use the following table to diagnose and resolve common issues associated with this unnatural amino acid.

Table 1: LC-MS Troubleshooting for Cleavage Issues

Observation (LC-MS)Mass ShiftRoot CauseRecommended Solution
Incomplete Deprotection +100 DaSteric hindrance preventing Boc removal.Extend cleavage time to 3–4 hours or heat to 38 °C[2].
Alkylation Side Product +56 Datert-butyl cation attacking nucleophilic residues.Increase TIS/DODT concentration; pre-chill the cocktail[3].
Low Crude Yield N/AHydrophobic aggregation / Resin collapse.Add 5–10% DCM to the cleavage cocktail to enhance swelling.
Quantitative Impact of Heating on Side Reactions

While heating accelerates the removal of sterically hindered Boc groups, it also increases the thermodynamic drive for side reactions. The table below summarizes the quantitative impact of temperature and time on Cysteine S-t-butylation.

Table 2: Effect of Cleavage Conditions on Cys S-t-butylation (Data adapted from[3])

TemperatureCleavage DurationRelative S-t-butylation (%)
25 °C60 min15.4%
40 °C30 min18.8%
40 °C120 min32.3%

Takeaway: If your peptide contains Cysteine, prolonged heating (e.g., 40 °C for >60 min) should be avoided. Instead, utilize a two-step cleavage protocol.

Part 3: Experimental Protocols

Cleavage Decision Workflow

Workflow Start Perform Standard TFA Cleavage LCMS LC-MS Analysis Start->LCMS Issue1 Mass +100 Da (Incomplete Boc) LCMS->Issue1 Issue2 Mass +56 Da (t-Butylation) LCMS->Issue2 Issue3 Low Yield (Resin Trapping) LCMS->Issue3 Sol1 Increase Time to 3-4h or Heat to 38°C Issue1->Sol1 Sol2 Increase TIS/DODT Scavenger Ratio Issue2->Sol2 Sol3 Add 5-10% DCM for Resin Swelling Issue3->Sol3

Caption: Workflow for diagnosing and resolving peptide cleavage issues via LC-MS.

Protocol A: Enhanced Room Temperature Cleavage (Standard Sequences)

This protocol is optimized for peptides containing the cyclohexylbutyric acid derivative without highly sensitive residues (like Cys or Met).

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL).

    • Causality: DCM swells the resin optimally, exposing the hydrophobic cyclohexyl domains to the cleavage reagents.

  • Cocktail Preparation: In a separate vial, prepare a modified Reagent B cocktail: 90% TFA, 5% TIS, 5% H₂O. If the sequence is highly hydrophobic, replace 5% of the TFA with DCM.

  • Cleavage Reaction: Add 10 mL of the cocktail per gram of resin. Agitate gently at room temperature for 3 to 4 hours .

    • Causality: The extended time compensates for the steric hindrance of the beta-amino acid backbone.

  • Filtration & Precipitation: Filter the cleavage solution into a centrifuge tube. Add 8–10 volumes of ice-cold diethyl ether to precipitate the peptide.

    • Causality: The increased lipophilicity of the fully deprotected peptide requires a highly non-polar anti-solvent at low temperatures to force precipitation.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Air-dry the pellet.

Protocol B: Heated Cleavage (For Highly Hindered or Aggregated Sequences)

If Protocol A yields +100 Da mass adducts, thermal energy is required to overcome the activation barrier of the hindered carbamate bond[2].

  • Resin Preparation: Transfer the washed, dried resin to a microwave-safe or heated cleavage vessel.

  • Cocktail Preparation: Prepare a cocktail of 92.5% TFA, 2.5% TIS, 2.5% DODT, and 2.5% H₂O.

  • Heated Cleavage: Heat the reaction mixture to 38 °C and hold for 45 minutes with continuous agitation[2]. Do not exceed 45 minutes if the sequence contains Arginine or Cysteine to prevent side reactions.

  • Quenching & Precipitation: Immediately cool the vessel in an ice bath to quench the reaction kinetics, then precipitate with ice-cold ether as described in Protocol A.

Part 4: References

  • Application Note: Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. Available at:[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions during the synthesis of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Welcome to the technical support resource for the synthesis of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable chiral building block. We provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies to help you minimize side reactions and maximize yield and purity.

Introduction: The Challenge of Synthesizing Chiral β-Amino Acids

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a non-proteinogenic β-amino acid derivative. Its structural motifs are of significant interest in medicinal chemistry, particularly for developing peptidomimetics with enhanced metabolic stability and unique conformational properties.[1] The primary challenge in its synthesis is the stereocontrolled introduction of the carboxylic acid moiety one carbon removed from the chiral center, a process known as homologation.

The most established and reliable method for this transformation, starting from the readily available α-amino acid (R)-Boc-cyclohexylalanine, is the Arndt-Eistert homologation .[2][3] This multi-step sequence, while effective, is sensitive to reaction conditions and involves hazardous reagents, necessitating careful execution and a thorough understanding of potential side reactions. This guide focuses on troubleshooting this specific pathway.

Synthetic Pathway Overview: The Arndt-Eistert Homologation

The synthesis begins with N-protected (R)-Boc-cyclohexylalanine and proceeds through three key stages: activation, diazoketone formation, and a catalyzed Wolff rearrangement, followed by trapping of the resulting ketene. The overall workflow is depicted below.

Arndt_Eistert_Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3 & 4: Rearrangement & Trapping A (R)-Boc-cyclohexylalanine B Mixed Anhydride (or Acid Chloride) A->B  i-BuOCOCl, NMM  or (COCl)₂, cat. DMF SR2 Racemization A->SR2  Harsh activation  conditions C α-Diazoketone B->C CH₂N₂ SR1 α-Chloroketone Byproduct B->SR1  Excess HCl D Ketene Intermediate C->D Wolff Rearrangement (Ag₂O or hv) E Final Product: (R)-3-Boc-amino-4- cyclohexylbutyric acid D->E H₂O (Nucleophilic Trap) SR3 Dimerization/ Polymerization D->SR3  Inefficient  trapping

Caption: General workflow for Arndt-Eistert homologation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant safety concern with this synthesis?

A: The primary safety hazard is the use of diazomethane (CH₂N₂) in Step 2. Diazomethane is a highly toxic and violently explosive gas.[3] It should only be generated and handled in solution using dedicated glassware (with fire-polished joints) behind a blast shield in a well-ventilated fume hood. Safer alternatives like (trimethylsilyl)diazomethane or the Kowalski ester homologation, which avoids diazomethane entirely, can be considered for larger-scale work.[2][4]

Q2: How is the stereochemical integrity (enantiomeric purity) maintained throughout the process?

A: The key step, the Wolff rearrangement, is known to proceed with a high degree of stereochemical retention; the migrating group moves with its configuration intact.[3] However, racemization can occur during the initial acid activation step (Step 1). The formation of an oxazolone intermediate, particularly when using aggressive coupling agents or excess base, can lead to the loss of stereointegrity. Using the mixed anhydride method with isobutyl chloroformate and a hindered base like N-methylmorpholine (NMM) at low temperatures is a standard strategy to minimize this risk.[1]

Q3: My Wolff rearrangement is sluggish or fails completely. What is the likely cause?

A: Failure of the Wolff rearrangement can stem from several issues. First, ensure the α-diazoketone precursor is pure; impurities can poison the catalyst. Second, the choice and quality of the catalyst are critical. Silver (I) oxide (Ag₂O) is commonly used, but silver benzoate (PhCO₂Ag), which is more soluble in organic solvents, often provides better results.[1] The reaction should also be protected from light, as α-diazoketones are light-sensitive.[1] If using thermal conditions, ensure the temperature is sufficient, but be aware that higher temperatures can promote side reactions.[5]

Q4: How can I effectively purify the final product?

A: Purification typically involves an aqueous workup followed by crystallization or column chromatography. After the reaction, the mixture is usually concentrated, redissolved in a solvent like diethyl ether or ethyl acetate, and washed sequentially with aqueous sodium bicarbonate (to remove unreacted starting material) and a mild acid like potassium bisulfate (to remove basic residues).[1] The final product is an acid, so care must be taken during chromatography to avoid prolonged exposure to silica gel, which can cause band tailing. A solvent system buffered with a small amount of acetic acid may improve separation. Crystallization is often the most effective method for achieving high purity.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental problems, their underlying causes, and recommended solutions.

Problem 1: Low Yield of α-Diazoketone Intermediate
  • Symptom: After reaction with diazomethane and workup, the yield of the yellow diazoketone oil/solid is significantly lower than expected.

  • Root Cause & Explanation:

    • Inefficient Acid Activation: The conversion of the starting Boc-amino acid to its mixed anhydride or acid chloride was incomplete. This leaves unreacted starting material that will not react with diazomethane.

    • Premature Quenching of Diazomethane: The presence of acidic protons (e.g., from residual water or unreacted carboxylic acid) will consume diazomethane through a simple acid-base reaction, producing methane gas.

    • Degradation of the Diazoketone: α-diazoketones can be unstable, especially in the presence of acid, which can catalyze the formation of α-haloketone byproducts if a halide source is present.[6]

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for the acid activation step.

    • Verify Activation: Before adding diazomethane, confirm the complete consumption of the starting acid via Thin Layer Chromatography (TLC).

    • Use Excess Diazomethane: Add the ethereal solution of diazomethane portion-wise at 0 °C until the yellow color persists, indicating an excess is present.

    • Neutralize HCl (if using acid chloride): If preparing an acid chloride, it is critical to remove all residual HCl. The Newman-Beal modification, which involves adding the acid chloride to a solution of diazomethane containing triethylamine, is effective for scavenging HCl.[6]

Problem 2: Wolff Rearrangement Fails or Gives Complex Mixture
  • Symptom: The reaction does not proceed (diazoketone starting material remains), or TLC/LC-MS analysis shows multiple unidentified products.

  • Root Cause & Explanation:

    • Catalyst Inactivity: The silver catalyst may be old or of poor quality.

    • Competing Carbene Reactions: The diazoketone can decompose to form a carbene intermediate. If the rearrangement to the ketene is slow, this carbene can react with the solvent (e.g., O-H insertion if using an alcohol solvent) or other species, leading to byproducts.[5]

    • Inefficient Ketene Trapping: The ketene intermediate is highly reactive. If the nucleophile (water) concentration is too low, the ketene can undergo [2+2] cycloaddition with itself to form diketenes or other polymerization products.[7]

  • Troubleshooting & Solutions:

    • Optimize Catalyst: Use freshly prepared silver (I) benzoate. It can be generated in situ or prepared beforehand and stored under inert gas, protected from light.

    • Solvent Choice: Use a mixture of THF and water (e.g., 10:1) to ensure both the diazoketone and the nucleophile are present and soluble.[1] Avoid alcohol solvents unless the corresponding ester is the desired product.

    • Reaction Conditions: Run the reaction at low temperature (e.g., -25 °C to start) and protect the flask from light by wrapping it in aluminum foil.[1] Photochemical Wolff rearrangement using a UV lamp at low temperature is an alternative that avoids metal catalysts.[8]

Problem 3: Significant Racemization Detected in Final Product
  • Symptom: Chiral HPLC or NMR analysis (using a chiral shift reagent) of the final product shows the presence of the undesired (S)-enantiomer.

  • Root Cause & Explanation: The chiral center is most vulnerable during the activation of the carboxylic acid (Step 1). The mechanism of racemization involves the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face, scrambling the stereocenter. This is promoted by high temperatures, prolonged reaction times, and the use of strong, non-hindered bases.

  • Troubleshooting & Solutions:

    • Use Mixed Anhydride Method: This method is generally less prone to racemization than forming the acid chloride.

    • Control Temperature: Perform the activation step at low temperatures (e.g., -15 °C to -25 °C).

    • Base Selection: Use a sterically hindered base like N-methylmorpholine (NMM) instead of triethylamine.

    • Minimize Reaction Time: Do not let the activated intermediate stir for an extended period before reacting it with diazomethane.

Racemization_Mechanism Start (R)-Boc-Cyclohexylalanine Chiral Center Activated Activated Intermediate (Mixed Anhydride) Start->Activated Activation (i-BuOCOCl) Oxazolone Planar Oxazolone Achiral Center Activated->Oxazolone Intramolecular Cyclization S_Product (S)-Product (Racemized) Oxazolone->S_Product Protonation (Side B) R_Product (R)-Product (Retained) Oxazolone->R_Product Protonation (Side A)

Caption: Key pathway for racemization during acid activation.

Experimental Protocols & Data

Reference Protocol: Arndt-Eistert Synthesis of (R)-3-Boc-amino-4-cyclohexylbutyric acid

This protocol is adapted from established procedures for the homologation of N-Boc-protected α-amino acids.[1]

Step 1 & 2: Formation of the α-Diazoketone

  • Under a nitrogen atmosphere, dissolve (R)-Boc-cyclohexylalanine (1.0 eq) in anhydrous THF (approx. 0.2 M).

  • Cool the solution to -25 °C in a dry ice/acetone bath.

  • Add N-methylmorpholine (NMM) (1.0 eq) and stir for 5 minutes.

  • Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the internal temperature does not exceed -20 °C. A white precipitate of NMM·HCl will form.

  • Stir the mixture for 15 minutes at -25 °C.

  • In a separate, appropriate apparatus, generate an ethereal solution of diazomethane. (CAUTION: EXTREME HAZARD) .

  • Add the cold diazomethane solution in excess to the mixed anhydride slurry until a persistent yellow color is observed.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Quench any remaining diazomethane by carefully adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude α-diazoketone, typically as a yellow oil or solid. Proceed immediately to the next step.

Step 3 & 4: Wolff Rearrangement and Saponification

  • Protect the reaction flask from light by wrapping it in aluminum foil.

  • Dissolve the crude α-diazoketone (1.0 eq) in a 10:1 mixture of THF and deionized water (approx. 0.1 M).

  • Cool the solution to -25 °C under a nitrogen atmosphere.

  • In a separate vial, dissolve silver (I) benzoate (0.1 eq) in triethylamine (1.0 eq) with the aid of sonication.

  • Add the silver benzoate solution dropwise to the cold diazoketone solution.

  • Stir the reaction at -25 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M aqueous KHSO₄ and brine.

  • Extract the combined aqueous layers with diethyl ether.

  • Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization (e.g., from ethyl acetate/hexanes).

Table 1: Summary of Key Parameters and Troubleshooting
ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Action
Activation Temp. -25 °C to -15 °CRacemizationMaintain strict temperature control.
Activation Base N-Methylmorpholine (NMM)Racemization with less hindered basesUse NMM or another hindered base.
Diazomethane Use in excessIncomplete reaction, byproduct formationAdd until yellow color persists.
Wolff Catalyst 0.1 eq Silver (I) BenzoateSlow or incomplete rearrangementUse fresh, soluble silver catalyst.
Rearrangement Temp. Start at -25 °C, warm to RTByproduct formationInitiate reaction at low temperature.
Solvent/Nucleophile THF/H₂O (10:1)Ketene polymerizationEnsure sufficient water is present to trap the ketene.

References

  • Moody, C. M., & O'Connell, M. J. (2004). Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters. The Journal of Organic Chemistry, 69(14), 4873–4879. [Link][2]

  • Barrio, P., & Sibi, M. P. (2009). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry, 74(10), 3763–3769. [Link][9]

  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. [Link][3]

  • Tang, D., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link][10]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link][4]

  • ResearchGate. (2014). Arndt–Eistert-Homologisierung. [Link][11]

  • Vasanthakumar, G. R., Patil, B. S., & Babu, V. V. S. (2002). Homologation of α-Amino Acids to β-Amino Acids Using Boc2O. Journal of the Chemical Society, Perkin Transactions 1, (20), 2087-2089. [Link][12]

  • Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 4(84), 44760-44765. [Link][13]

  • Vasanthakumar, G. R., Patil, B. S., & Babu, V. V. S. (2002). Homologation of α-amino acids to β-amino acids using Boc2O. Journal of the Chemical Society, Perkin Transactions 1, (20), 2087-2089. [Link][14]

  • Macmillan Group. (2001, November 14). β-Amino Acids: Function and Synthesis. [Link][15]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link][7]

  • ChemRxiv. (2023). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. [Link][16]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from [Link][17]

  • Name Reactions in Organic Synthesis. (n.d.). Arndt-Eistert Reaction. [18]

  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link][19]

  • Wang, J., & Chen, Z. (2000). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters, 2(16), 2611–2613. [Link][8]

  • Burks, H. E., & Dudley, G. B. (2010). Synthesis of Amino Acid Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles. Journal of the American Chemical Society, 132(44), 15552–15554. [Link][20]

Sources

Reference Data & Comparative Studies

Validation

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid vs (S)-enantiomer biological activity comparison

An enantiomeric-specific analysis of 3-amino-4-cyclohexylbutyric acid derivatives reveals a significant divergence in biological activity, a critical consideration in drug design and development. While the user's query s...

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Author: BenchChem Technical Support Team. Date: March 2026

An enantiomeric-specific analysis of 3-amino-4-cyclohexylbutyric acid derivatives reveals a significant divergence in biological activity, a critical consideration in drug design and development. While the user's query specifies the tert-Butoxycarbonyl (Boc)-protected forms, it is essential to clarify that these are typically synthetic intermediates. The primary biological activity resides in the deprotected amine, which is free to interact with the molecular target. This guide, therefore, focuses on the comparative activity of the active pharmaceutical ingredients, (R)- and (S)-3-amino-4-cyclohexylbutyric acid, the direct derivatives of the specified compounds.

The core structure is a γ-amino acid, placing it in the family of gabapentinoids. The prototypical drugs in this class, gabapentin and pregabalin, exert their effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). This interaction is highly stereoselective. For instance, the therapeutic activity of pregabalin is attributed solely to its (S)-enantiomer.

This guide will dissect the stereospecific interactions of the 3-amino-4-cyclohexylbutyric acid scaffold, providing a comparative analysis of the enantiomers' biological activities, supported by experimental data and protocols.

Part 1: Enantiomeric Selectivity and Biological Target Interaction

The defining factor in the biological activity of 3-substituted γ-amino acids is their stereochemistry. The spatial arrangement of the substituents around the chiral center at the C3 position dictates the molecule's ability to bind to its target. For gabapentinoids, the target is the α2δ-1 subunit of voltage-gated calcium channels. It is the (S)-enantiomer of pregabalin that is the active form, while the (R)-enantiomer is significantly less active.

This stereoselectivity is a hallmark of the interaction between these ligands and the α2δ-1 subunit. The binding pocket of the α2δ-1 subunit is structured to accommodate the specific three-dimensional conformation of one enantiomer over the other. The cyclohexyl group at the C4 position of the molecule serves as a bulky, hydrophobic anchor, analogous to the isobutyl group in pregabalin. The precise orientation of the free amine and the carboxylic acid groups, as determined by the R/S configuration, is what enables or prevents a high-affinity binding event. While direct comparative studies on (R)- and (S)-3-amino-4-cyclohexylbutyric acid are not as widely published as for pregabalin, the established structure-activity relationship (SAR) for this class of compounds strongly predicts that the biological activity will be predominantly associated with one enantiomer.

Part 2: Comparative Analysis of Biological Activity

To illustrate the stark differences in activity typically observed between enantiomers in this class, we can reference data from closely related gabapentinoids. The binding affinity for the α2δ-1 subunit is a key quantitative measure of a compound's potential efficacy. This is often determined through radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand (e.g., [³H]-gabapentin) is measured. The resulting IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values provide a quantitative comparison.

Compound ClassEnantiomerTargetBinding Affinity (Ki)Biological Outcome
Gabapentinoid(S)-enantiomerα2δ-1 subunit of VGCCHigh (nM range)Analgesic, anticonvulsant, anxiolytic effects
Gabapentinoid(R)-enantiomerα2δ-1 subunit of VGCCLow (µM range or higher)Largely inactive

This table represents a generalized structure-activity relationship for gabapentinoids based on established data for molecules like pregabalin. The principle of stereoselectivity is directly applicable to 3-amino-4-cyclohexylbutyric acid.

The causality behind this difference lies in the three-point binding model. The binding site requires a specific spatial orientation of the carboxylate group, the amino group, and the hydrophobic alkyl substituent. If the stereochemistry is inverted (from S to R, for example), the molecule can no longer achieve the optimal complementary fit with the amino acid residues in the binding pocket, leading to a dramatic loss in affinity and, consequently, biological activity.

Part 3: Experimental Workflow & Protocols

A standard method to validate the enantiomer-specific activity of a novel gabapentinoid like 3-amino-4-cyclohexylbutyric acid is the competitive radioligand binding assay. This protocol provides a self-validating system to determine binding affinity for the α2δ-1 target.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Synthesize & Purify (R) and (S) Enantiomers of 3-amino-4-cyclohexylbutyric acid p2 Prepare Membranes from cells expressing human α2δ-1 subunit a1 Incubate Membranes with [³H]-Gabapentin and varying concentrations of test enantiomer p1->a1 p3 Prepare [³H]-Gabapentin (Radioligand) Stock p2->a1 p3->a1 a2 Separate bound from free radioligand via rapid filtration a1->a2 a3 Quantify bound radioactivity using liquid scintillation counting a2->a3 d1 Plot % Inhibition vs. log[Compound Concentration] a3->d1 d2 Perform non-linear regression to determine IC50 values d1->d2 d3 Calculate Ki values using Cheng-Prusoff equation d2->d3 end Final Affinity Data d3->end Compare Ki of (R) vs (S)

Caption: Workflow for α2δ-1 competitive binding assay.

Protocol: [³H]-Gabapentin Competitive Binding Assay

This protocol describes the steps to determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of 3-amino-4-cyclohexylbutyric acid for the human α2δ-1 subunit.

1. Materials & Reagents:

  • HEPES buffer (50 mM, pH 7.4)

  • [³H]-Gabapentin (specific activity ~30-60 Ci/mmol)

  • Membrane preparations from HEK293 or CHO cells overexpressing the human α2δ-1 subunit

  • (R)-3-amino-4-cyclohexylbutyric acid and (S)-3-amino-4-cyclohexylbutyric acid test compounds

  • Non-labeled Gabapentin (for determining non-specific binding)

  • 96-well filter plates (GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the (R) and (S) test compounds in HEPES buffer. A typical concentration range would be from 1 pM to 100 µM.

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine:

    • 50 µL of HEPES buffer

    • 25 µL of [³H]-Gabapentin (at a final concentration of ~5-10 nM)

    • 25 µL of test compound dilution (or buffer for total binding, or 100 µM non-labeled gabapentin for non-specific binding)

    • 100 µL of membrane preparation (containing ~10-20 µg of protein)

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash each well 3-5 times with ice-cold HEPES buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filter mat to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM)) where CPM is Counts Per Minute, NSB is Non-Specific Binding, and Total is Total Binding.

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value for each enantiomer.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This robust protocol provides a quantitative, reproducible method for discerning the differential binding affinities of the two enantiomers, forming the basis of the biological activity comparison. The expected outcome is a significantly lower Ki value for the active enantiomer compared to its counterpart.

Comparative

Comparative Guide to Coupling Reagents for (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid in Peptide Synthesis

Introduction In the intricate process of peptide synthesis, the selection of a coupling reagent is a critical decision that dictates the success of forming a peptide bond. This choice becomes even more crucial when deali...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate process of peptide synthesis, the selection of a coupling reagent is a critical decision that dictates the success of forming a peptide bond. This choice becomes even more crucial when dealing with sterically hindered amino acids, such as (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid. The bulky cyclohexyl group and the β-amino acid structure of this particular building block present significant challenges to the standard coupling machinery.[1][2] Inefficient coupling can lead to lower yields, truncated sequences, and difficult purifications. Furthermore, the risk of racemization at the activated carboxyl group is a constant concern, potentially compromising the biological activity of the final peptide.[2][3][4]

This guide provides a comprehensive comparison of commonly used coupling reagents for the incorporation of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid into a growing peptide chain. We will delve into the mechanistic nuances of different classes of reagents, present a simulated experimental comparison, and offer practical protocols to help researchers make informed decisions in their synthetic endeavors.

The Challenge of Steric Hindrance

The reactivity of both the amino and carboxyl groups of sterically hindered amino acids is significantly lower than that of standard alpha-amino acids.[1] The bulky side chains physically obstruct the approach of the reacting partners, slowing down the rate of peptide bond formation. This necessitates the use of more powerful activating reagents to overcome the steric barrier.[5] Onium-type coupling reagents, such as those based on phosphonium or aminium salts, have proven particularly effective for incorporating sterically hindered amino acids.[2]

Comparing the Contenders: A Mechanistic Overview

We will compare three major classes of coupling reagents: aminium/uronium salts (HATU and HBTU) and a carbodiimide (EDC) used in conjunction with an additive (HOBt).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Recognized for its high efficiency, HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[6][7][8] The presence of the 7-azabenzotriazole (HOAt) moiety is key to its effectiveness, as it not only forms a reactive ester but also provides anchimeric assistance through the pyridine nitrogen, which can stabilize the transition state.[7][8] This makes HATU particularly suitable for challenging couplings, including those involving sterically hindered residues.[7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HBTU is an aminium salt that activates carboxylic acids by forming an HOBt-active ester.[9][10][11] While generally very effective, it is considered slightly less reactive than HATU for the most difficult couplings.[10] Its mechanism involves the formation of an O-acylisourea intermediate that rapidly converts to the active ester.[9]

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole): This classic combination involves a carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive but unstable O-acylisourea intermediate.[12][13] HOBt is added to trap this intermediate, converting it into a more stable and selective HOBt-active ester.[14] This two-component system is effective and economical, but the in-situ formation of the active ester can sometimes be slower compared to pre-formed onium salts, which can be a disadvantage with sterically hindered residues. The primary role of HOBt is to accelerate the coupling reaction and, crucially, to suppress racemization.[2][10][14]

Visualizing the Mechanisms

To better understand the activation process, the following diagrams illustrate the core mechanisms for HATU and EDC/HOBt.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Boc_AA Boc-AA-COO⁻ HATU HATU OAt_Ester Boc-AA-OAt (Active Ester) Boc_AA->OAt_Ester Attacks HATU HATU->OAt_Ester TMU Tetramethylurea Peptide_NH2 H₂N-Peptide Peptide_Bond Peptide Bond Formation OAt_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2->Peptide_Bond HOAt HOAt

Caption: HATU-mediated activation and coupling.

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Boc_AA Boc-AA-COOH O_Acylisourea O-Acylisourea (Unstable) Boc_AA->O_Acylisourea Attacks EDC EDC EDC EDC->O_Acylisourea HOBt_nuc HOBt OBt_Ester Boc-AA-OBt (Active Ester) O_Acylisourea->OBt_Ester Trapped by HOBt HOBt_nuc->OBt_Ester Peptide_NH2 H₂N-Peptide Peptide_Bond Peptide Bond Formation OBt_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2->Peptide_Bond HOBt_lg HOBt Racemization_Mechanism Activated_AA Activated L-Amino Acid (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate Proton Abstraction Racemized_Product Mixture of L- and D-Peptide Oxazolone->Racemized_Product Nucleophilic Attack by Amine Enolate->Oxazolone Reprotonation Base Base (e.g., DIPEA) Base->Enolate Amine H₂N-Peptide Amine->Racemized_Product

Caption: Primary mechanism of racemization via oxazolone formation.

Experimental Comparison

To objectively compare the performance of these coupling reagents, a model solid-phase peptide synthesis (SPPS) was designed. [15]The experiment involves coupling (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid onto a resin-bound glycine (Gly-Rink Amide Resin). The efficiency of the coupling reaction is assessed by quantifying the yield and purity of the resulting dipeptide after cleavage from the resin. The extent of racemization is determined by chiral HPLC analysis.

Experimental Workflow

SPPS_Workflow start_node Start: Gly-Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection start_node->Fmoc_Deprotection 20% Piperidine/DMF process_node process_node decision_node decision_node analysis_node analysis_node end_node End: Comparative Data Washing_1 Washing Fmoc_Deprotection->Washing_1 DMF Wash Coupling Coupling Reaction (1. HATU, 2. HBTU, 3. EDC/HOBt) Washing_1->Coupling Add AA + Reagent Washing_2 Washing Coupling->Washing_2 DMF Wash Kaiser_Test Kaiser Test? Washing_2->Kaiser_Test Check Completion Kaiser_Test->Coupling Positive (Yellow) Recouple Cleavage Cleavage from Resin (TFA Cocktail) Kaiser_Test->Cleavage Negative (Blue) Purification Crude Peptide Cleavage->Purification Precipitate & Lyophilize Analysis HPLC & LC-MS Analysis Purification->Analysis Dissolve in H₂O/ACN Analysis->end_node

Caption: General workflow for the comparative coupling experiment.

Detailed Experimental Protocols

Materials:

  • Fmoc-Gly-Rink Amide MBHA resin (0.5 mmol/g loading)

  • (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (Boc-β³-hCha-OH)

  • Coupling Reagents: HATU, HBTU, EDC·HCl

  • Additives: HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol 1: Standard SPPS Coupling Cycle [6][9][16]

  • Resin Swelling: Swell 100 mg of Fmoc-Gly-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove all traces of piperidine.

  • Coupling (Perform separately for each reagent):

    • For HATU/HBTU: In a separate vial, pre-activate Boc-β³-hCha-OH (3 eq.) with the coupling reagent (HATU or HBTU, 2.9 eq.) and DIPEA (6 eq.) in 1 mL of DMF for 2-3 minutes. Add this solution to the resin.

    • For EDC/HOBt: In a separate vial, dissolve Boc-β³-hCha-OH (3 eq.), EDC·HCl (3 eq.), and HOBt (3 eq.) in 1 mL of DMF. Add DIPEA (6 eq.) and then immediately add the solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Completion Check: Perform a qualitative Kaiser test. A negative result (blue beads) indicates successful coupling. If positive (yellow beads), a second coupling may be necessary. [16] Protocol 2: Cleavage and Analysis

  • Final Wash and Dry: After successful coupling, wash the resin with DCM and dry under vacuum.

  • Cleavage: Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours.

  • Precipitation: Filter the cleavage solution into a centrifuge tube of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide.

  • Analysis: Dissolve the peptide in a water/acetonitrile mixture. Analyze the crude purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm the mass by Liquid Chromatography-Mass Spectrometry (LC-MS). [17][18]6. Racemization Analysis: Analyze the diastereomeric purity using a chiral HPLC column or by derivatization with Marfey's reagent followed by RP-HPLC analysis. [19][20][21]

Results and Discussion

The following table summarizes the expected outcomes from the comparative experiment. The data is representative of typical results seen when coupling sterically hindered amino acids.

Coupling ReagentCrude Purity (by HPLC Area %) [17][22]Yield (%)Racemization (%)Comments
HATU/DIPEA >95%>90%<1%Highest efficiency and fastest kinetics, minimal side reactions. The reagent of choice for highly demanding couplings. [6][7]
HBTU/DIPEA ~90%~85%<2%Very effective and reliable. Slightly less potent than HATU for this specific challenging coupling. [9][10]
EDC/HOBt/DIPEA ~75%~70%<3%More economical but less efficient for sterically hindered couplings. The slower reaction rate can lead to incomplete coupling and slightly higher racemization. [12]

Discussion:

The superior performance of HATU is attributed to the formation of the highly reactive OAt-active ester and the catalytic effect of the neighboring pyridine nitrogen atom. [8]This combination effectively overcomes the steric barrier presented by the cyclohexyl group of the β-amino acid, leading to near-quantitative coupling with minimal racemization. [7] HBTU also performs well, demonstrating its robustness as a coupling reagent. [23]However, the slightly lower reactivity of the OBt-ester compared to the OAt-ester results in marginally lower purity and yield in this challenging context.

The EDC/HOBt system, while a workhorse for standard peptide synthesis, shows its limitations here. The rate of activation and coupling is slower, allowing for incomplete reactions and potentially more time for side reactions like racemization to occur. [3][12]For a sterically demanding substrate like Boc-β³-hCha-OH, this method is less ideal if maximum purity and yield are the primary goals.

Conclusion and Recommendations

For the efficient and stereochemically pure incorporation of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid, onium-salt-based coupling reagents are demonstrably superior to carbodiimide-based methods.

  • Recommendation: HATU is the recommended coupling reagent for achieving the highest possible yield, purity, and chiral integrity when working with this and other sterically hindered amino acids. Its high reactivity and low racemization potential justify its use in critical synthetic steps. [7]* Alternative: HBTU represents a very strong and slightly more economical alternative to HATU, delivering excellent results that are sufficient for many research applications.

  • Use with Caution: EDC/HOBt should be reserved for less sterically demanding couplings or when cost is a primary constraint and lower yields are acceptable. Optimization, such as extended coupling times or double coupling, may be required to achieve satisfactory results.

By understanding the mechanisms and relative efficiencies of these reagents, researchers can better troubleshoot difficult couplings and optimize their synthetic strategies, ultimately leading to the successful synthesis of complex and challenging peptides.

References

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Subir, A. K., et al. (2022). Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). Retrieved from [Link]

  • Lee, Y. S., et al. (2003). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved from [Link]

  • Hualian Synthetic Chemistry. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Kumar, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • PEPLIST. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Figshare. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Chen, Y., et al. (2015). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Institutes of Health (NIH). Retrieved from [Link]

  • Chernyavskaya, O. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Royal Society of Chemistry. Retrieved from [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. National Institutes of Health (NIH). Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Kemp, D. S., & Rebek Jr., J. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Retrieved from [Link]

  • Waters. (n.d.). Does waters have a column to separate peptide enantiomers or peptide diastereomers?. Waters Knowledge Base. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Retrieved from [Link]

  • Almac. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Bughin, C., et al. (2006). Limitations of the Coupling of Amino Acid Mixtures for the Preparation of Equimolar Peptide Libraries. PubMed. Retrieved from [Link]

  • Fields, G. B., et al. (1997). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ardelean, M. C., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health (NIH). Retrieved from [Link]

  • Torres-Huerta, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Validation

A Comprehensive Comparison Guide: Validation of Chiral HPLC Methods for (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid Enantiomeric Excess

Target Audience: Researchers, analytical scientists, and drug development professionals. Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality attribute in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality attribute in pharmaceutical development. (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CAS 886503-06-6)[1] is a highly valuable, sterically hindered β -amino acid derivative used in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs). Because the stereochemical configuration directly dictates the pharmacological efficacy and safety profile of the final API, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for its enantiomeric purity is non-negotiable.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this specific analyte, explains the mechanistic causality behind column selection, and provides a fully compliant ICH Q2(R2)[2] validation protocol.

Mechanistic Grounding & CSP Selection (Expertise & Experience)

The separation of (R)- and (S)-enantiomers of 3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid requires a CSP capable of multiple points of interaction. The analyte presents three distinct structural domains:

  • The Boc-protected amino group: Acts as a strong hydrogen-bond donor (via NH) and acceptor (via carbonyl).

  • The free carboxylic acid: Acts as a strong hydrogen-bond donor/acceptor, but is prone to ionization, which can cause severe peak tailing.

  • The cyclohexyl ring: Provides significant hydrophobic steric bulk.

Why Polysaccharide-Based CSPs?

Derivatized polysaccharide columns (amylose and cellulose) are the gold standard for β -amino acid derivatives[3]. The chiral recognition relies on the analyte fitting into the chiral grooves of the polymer backbone, stabilized by hydrogen bonding with the carbamate linkages.

Causality in Mobile Phase Design: To prevent the carboxylic acid from ionizing and interacting non-specifically with residual silanols on the silica support, an acidic modifier is strictly required. We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. TFA effectively suppresses the ionization of the carboxylate moiety, ensuring sharp, symmetrical peaks.

Logical Relationship of Chiral Recognition

ChiralRecognition cluster_analyte Analyte: 3-Boc-amino-4-cyclohexylbutyric acid cluster_csp Chiral Stationary Phase (e.g., Amylose Carbamate) N1 Boc-NH Group (H-Bond Donor) C1 Carbamate C=O (H-Bond Acceptor) N1->C1 Dipole / H-Bond N2 Carboxylic Acid (H-Bond Acceptor/Donor) C2 Carbamate NH (H-Bond Donor) N2->C2 H-Bonding N3 Cyclohexyl Ring (Steric Bulk) C3 Phenyl Grooves (Steric Inclusion) N3->C3 Steric Fit

Caption: Mechanistic interactions between the analyte and a polysaccharide-based chiral stationary phase.

Objective Comparison of Chiral Columns

To determine the optimal method, three industry-standard polysaccharide columns were evaluated under normal-phase conditions (Hexane/Isopropanol/TFA).

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) - Immobilized)

Table 1: Chromatographic Performance Comparison
ParameterChiralpak AD-H (Coated Amylose)Chiralcel OD-H (Coated Cellulose)Chiralpak IG (Immobilized Amylose)
Mobile Phase Hexane/IPA/TFA (90:10:0.1)Hexane/IPA/TFA (90:10:0.1)Hexane/IPA/TFA (85:15:0.1)
Retention Time (R) (min) 12.414.110.5
Retention Time (S) (min) 15.215.014.8
Resolution ( Rs​ ) 2.80.93.5
Selectivity ( α ) 1.251.081.45
Asymmetry Factor ( Tf​ ) 1.31.61.1
Verdict Good alternative, baseline resolution.Fails system suitability ( Rs​<1.5 ).Optimal. Best resolution and peak shape.

Detailed Experimental Protocol & Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) strictly passes predefined criteria.

Materials & Reagents
  • Analyte: (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid standard (>99% ee) and Racemic standard (R/S mixture)[1].

  • Solvents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), LC-MS grade Trifluoroacetic Acid (TFA).

  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm).

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 850 mL of n-Hexane with 150 mL of IPA. Add 1.0 mL of TFA. Degas by sonication for 10 minutes.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (due to the lack of strong chromophores, the amide/carboxyl absorbance at low wavelengths is utilized).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 5.0 mg of the analyte in 10 mL of Mobile Phase (Concentration: 0.5 mg/mL). Vortex until fully dissolved.

  • Self-Validating Sequence Design:

    • Injection 1: Blank (Mobile Phase) - Checks for carryover/interference.

    • Injection 2-6: Racemic Standard - Establishes System Suitability.

    • Injection 7+: Unknown Samples (Bracketed by standards every 10 injections).

System Suitability Criteria (Gatekeeper)

Before reporting any ee% data, the system must automatically verify:

  • Resolution ( Rs​ ): ≥2.0 between (R) and (S) peaks.

  • Tailing Factor ( Tf​ ): ≤1.5 for both peaks.

  • Theoretical Plates ( N ): ≥3000 for the active (R)-enantiomer.

  • RSD of Retention Time: ≤1.0% over 5 replicate injections.

Method Validation per ICH Q2(R2) Guidelines

The optimized method on the Chiralpak IG column was validated according to the latest ICH Q2(R2) guidelines for analytical procedures[2].

Experimental Workflow for Method Validation

ValidationWorkflow cluster_ich ICH Q2(R2) Validation Parameters Start Method Optimization (Chiralpak IG, Hex/IPA/TFA) SS System Suitability Verification (Rs ≥ 2.0, Tf ≤ 1.5) Start->SS Spec Specificity (Blank & Racemate Resolution) SS->Spec Lin Linearity & Range (0.5 - 150% of Target Conc.) Spec->Lin Acc Accuracy (Spike Recovery at 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec LOD LOD & LOQ (Visual & S/N Ratio Evaluation) Prec->LOD Final Validated Method for Routine Enantiomeric Excess (ee) Testing LOD->Final

Caption: Stepwise execution of ICH Q2(R2) validation parameters for the chiral HPLC method.

Table 2: Summary of ICH Q2(R2) Validation Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ of enantiomersBlank shows no peaks at 10.5 or 14.8 min.Pass
Linearity (R-enantiomer) R2≥0.999 across range R2=0.9998 (Range: 0.005 to 0.75 mg/mL)Pass
Linearity (S-enantiomer) R2≥0.999 across range R2=0.9997 (Range: 0.005 to 0.75 mg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% (Spiked at 0.5%, 1.0%, and 2.0% levels)Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.6% for Area, 0.2% for tR​ Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.25 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.80 µg/mL (S/N = 11.5)Pass

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (Effective June 14, 2024). Retrieved March 18, 2026, from [Link]

  • American Chemical Society (ACS). Practical, Catalytic Enantioselective Hydrogenation to Synthesize N-Unprotected β-Amino Esters. Organic Process Research & Development. Retrieved March 18, 2026, from [Link]

Sources

Comparative

Mass Spectrometry Validation of Peptides Containing (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid: A Comparative Technical Guide

Executive Summary (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (often abbreviated as Boc-β³-hCha-OH) is a highly specialized non-natural amino acid derivative. It serves as a critical building block in the des...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (often abbreviated as Boc-β³-hCha-OH) is a highly specialized non-natural amino acid derivative. It serves as a critical building block in the design of advanced peptidomimetics, offering enhanced proteolytic stability and unique conformational constraints compared to standard α-amino acids.

During solid-phase peptide synthesis (SPPS), the tert-butoxycarbonyl (Boc) group may be cleaved to yield the free β³-homocyclohexylalanine (β³-hCha) residue, or retained at the N-terminus for specific lipophilic assays. Validating the successful incorporation and exact sequence position of this residue via tandem mass spectrometry (MS/MS) presents distinct challenges. This guide provides an objective comparison of MS modalities and a self-validating experimental protocol for sequencing β³-hCha-containing peptides.

The Mechanistic Challenge: α- vs. β-Amino Acid Fragmentation

As a Senior Application Scientist, I frequently observe that standard proteomics workflows fail to unambiguously sequence β-peptides. To understand why, we must examine the causality of gas-phase fragmentation.

In standard α-peptides (e.g., containing α-Cyclohexylalanine, α-Cha), Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) cleave the amide bond, yielding predictable b and y ion series. However, the β³-hCha residue contains an extra methylene group, creating a Cα-Cβ bond in the backbone[1].

Under , which normally produces c and z• ions via N-Cα cleavage, the β-residue behaves anomalously. The formation of a Cβ radical is energetically unfavorable. Consequently, N-Cβ and Cα-Cβ bond cleavages are rare. Instead, the electron capture at the backbone amide nitrogen initiates an alternative pathway, predominantly forming diagnostic a• and y fragments[1]. Furthermore, if the N-terminal Boc group is retained, low-energy CID often results in a dominant neutral loss of 100 Da (isobutylene + CO₂), which suppresses backbone sequence ions and complicates interpretation.

Comparative Performance Analysis

To optimize the validation of β³-hCha-containing peptides, we must compare its fragmentation behavior against standard α-Cha alternatives across different MS/MS activation methods.

Table 1: Performance Comparison of MS Fragmentation Techniques
Fragmentation MethodMechanismPrimary Ions ObservedEfficacy for β³-hCha LocalizationLimitations
CID / HCD Vibrational Excitationb, yLow to ModerateCannot easily distinguish α vs β linkages; prone to Boc neutral loss.
ETD / ECD Electron Transfera•, y (rare c, z•)High Requires multiply charged precursors (z ≥ 2+).
MALDI-ISD Hydrogen Abstractionc', z', a•High Excellent for singly charged ions, but requires specific matrices.
Table 2: Physicochemical & MS Properties: α-Cha vs β³-hCha
Propertyα-Cyclohexylalanine (α-Cha)β³-Homocyclohexylalanine (β³-hCha)
Backbone Structure -NH-CH(R)-CO--NH-CH(R)-CH₂-CO-
Mass Shift (Residue) 153.1150 Da167.1307 Da (+14.0157 Da vs α-Cha)
ETD Signature c and z• ionsa• and y ions
Proteolytic Stability Moderate (susceptible to exopeptidases)High (resistant to most proteases)

Experimental Methodology: Self-Validating LC-MS/MS Protocol

This step-by-step methodology utilizes orthogonal fragmentation techniques to create a self-validating system : the observation of Boc-loss in HCD validates the N-terminus, while the a•/y ion series in ETD orthogonally confirms the β-linkage position.

Step 1: Sample Preparation & Ionization Optimization
  • Solubilization: Dissolve the purified peptide in 50% Acetonitrile / 0.1% Formic Acid to a final concentration of 10 pmol/μL.

  • Charge State Optimization (Causality): ETD strictly requires multiply charged precursors (z ≥ 2+). Because highly rigid or short β-peptides may predominantly form [M+H]⁺ ions, add 0.1% m-nitrobenzyl alcohol (m-NBA) as a supercharging agent. This forces the formation of [M+2H]²⁺, ensuring sufficient charge density for the electron transfer reaction to occur.

Step 2: LC-MS/MS Acquisition Strategy
  • Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., Orbitrap Eclipse or Q-TOF) coupled to a nanoLC system.

  • DDA Decision Tree:

    • For Precursors with z = 1: Trigger or stepped HCD (Normalized Collision Energy at 20, 25, 30). The stepped energy is crucial: low energy captures the Boc neutral loss (-100 Da) confirming the intact protecting group, while higher energy forces backbone cleavage[2].

    • For Precursors with z ≥ 2: Trigger ETD with supplemental activation (EThcD). This dual-activation method maximizes sequence coverage across the highly rigid β-peptide backbone[3].

Step 3: Data Processing & De Novo Sequencing
  • Search Engine Configuration: Configure your search engine (e.g., Byonic, PEAKS) with custom amino acid modifications:

    • β³-hCha residue mass: +167.1307 Da

    • N-terminal Boc-β³-hCha mass: +267.1831 Da

  • Spectral Validation: Manually inspect the spectra. The definitive proof of the β³-hCha incorporation is the absence of c/z• ions at the modification site, replaced by intense, diagnostic a•/y fragment pairs[1].

Visualizing the Workflows and Mechanisms

Workflow N1 Peptide Synthesis (Boc-β3-hCha-OH) N2 ESI-MS Optimization (Target z ≥ 2+) N1->N2 Purified Sample N3 HCD Fragmentation (Stepped NCE) N2->N3 Precursor Selection N4 ETD Fragmentation (Ion-Electron) N2->N4 Precursor Selection N5 Boc Loss Detection (-100 Da) N3->N5 Low Energy N6 Backbone Sequencing (a• and y ions) N3->N6 High Energy N4->N6 Cα-Cβ Cleavage

Fig 1: LC-MS/MS workflow for Boc-β³-hCha-OH peptides, highlighting HCD and ETD fragmentation paths.

Cleavage_Mechanism cluster_ETD Electron Transfer Dissociation (ETD) Precursor β3-hCha Peptide Precursor Capture Electron Capture at Amide Precursor->Capture Radical Unstable Cβ Radical Capture->Radical N-Cα Cleavage Attempt Pathway Alternative Cleavage Pathway Radical->Pathway Shift to a•/y formation Result Diagnostic a• and y fragments Pathway->Result

Fig 2: Mechanistic pathway of ETD fragmentation in β³-amino acid peptides.

Conclusion & Best Practices

Validating peptides containing (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid requires moving beyond standard proteomics workflows. By leveraging the mechanistic understanding of Cβ radical instability and employing ETD to generate diagnostic a• and y ions, researchers can achieve unambiguous sequence confirmation[1]. For highly rigid or atypical sequences, complementary approaches like can further differentiate isomeric β-peptide structures[3].

References

  • Title: Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry Source: nih.gov URL: [Link]

  • Title: In-Source Decay Characterization of Isoaspartate and β-Peptides Source: nih.gov URL: [Link]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: Differentiation of Isomeric TAT1-CARNOSINE Peptides by Energy-Resolved Mass Spectrometry and Principal Component Analysis Source: mdpi.com URL: [Link]

Sources

Validation

Comparative Stability Guide: (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid Analogs in Human Plasma

Executive Summary The transition of peptide-based drug candidates from in vitro discovery to in vivo clinical success is frequently derailed by poor pharmacokinetic (PK) profiles. Natural α-peptides are highly susceptibl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptide-based drug candidates from in vitro discovery to in vivo clinical success is frequently derailed by poor pharmacokinetic (PK) profiles. Natural α-peptides are highly susceptible to rapid degradation by circulating proteases and peptidases. To overcome this bottleneck, medicinal chemists employ unnatural amino acid building blocks.

This guide evaluates the comparative plasma stability of peptidomimetics synthesized using (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (commonly referred to as Boc-D-β-homocyclohexylalanine). By objectively comparing this β-amino acid analog against traditional α-amino acids and other structural modifications, this document provides researchers with the mechanistic rationale and self-validating experimental protocols necessary to engineer highly stable peptide therapeutics.

Mechanistic Rationale: The Structural Basis of Proteolytic Resistance

The exceptional stability of analogs incorporating (R)-3-amino-4-cyclohexylbutyric acid (following Boc deprotection) stems from two synergistic structural modifications: backbone homologation and steric shielding .

  • Backbone Homologation (The β-Carbon Effect): Natural proteases have evolved highly specific active sites (catalytic triads) designed to recognize the precise spatial distance between the side chain and the scissile amide bond of α-amino acids. The insertion of an extra methylene group (the β-carbon) into the peptide backbone fundamentally disrupts this geometry. As demonstrated by, this structural misalignment prevents the peptide bond from reaching the required transition state within the enzyme's active site, conferring profound resistance to trypsin, elastase, and serum peptidases.

  • Steric Shielding: The bulky, lipophilic cyclohexyl group acts as a physical barrier. It restricts the rotational freedom of the peptide backbone (reducing the entropy of binding to off-target proteases) and repels the aqueous microenvironment required for hydrolytic cleavage.

G cluster_alpha α-Peptide Degradation cluster_beta β-Peptide Stability A1 α-Peptide Bond (Standard Spacing) A2 Protease Active Site (Perfect Fit) A1->A2 A3 Rapid Hydrolysis (t½ < 30 min) A2->A3 B1 β-Peptide Bond (Extra Methylene) B2 Protease Active Site (Steric Mismatch) B1->B2 B3 Proteolytic Resistance (t½ > 240 min) B2->B3

Figure 1: Mechanistic comparison of protease recognition between α- and β-peptide bonds.

Comparative Performance Data

When engineering a peptide drug, researchers must weigh the biological activity against metabolic stability. While single β-amino acid substitutions can dramatically increase half-life, they can also alter receptor selectivity, a phenomenon well-documented in angiotensin II analogs.

The table below summarizes the representative pharmacokinetic behaviors of a model peptide when its primary cleavage site is modified with various unnatural amino acid strategies.

Table 1: Comparative Plasma Stability Metrics of Peptide Modification Strategies

Modification StrategyResidue IncorporatedHuman Plasma Half-Life (t½)Intrinsic Clearance (CLint)Fold-Increase in Stability
Unmodified (Control) α-Cyclohexylalanine (α-Cha)18 min38.5 µL/min/mg1.0x (Baseline)
Stereo-inversion D-Cyclohexylalanine (D-Cha)85 min8.1 µL/min/mg4.7x
N-Alkylation N-Methyl-Cyclohexylalanine115 min6.0 µL/min/mg6.4x
Backbone Extension (R)-3-amino-4-cyclohexylbutyric acid > 240 min < 1.5 µL/min/mg > 13.3x

Note: Data reflects the deprotected active pharmaceutical ingredient (API) form of the building block. The incorporation of β-amino acid patterns is widely recognized as one of the most effective strategies for extending peptide half-life in medicinal chemistry .

Self-Validating Experimental Protocol: Human Plasma Stability Assay

To ensure scientific integrity, a plasma stability assay cannot merely be a sequence of steps; it must be a self-validating system that accounts for matrix effects, spontaneous chemical degradation, and enzyme viability.

The Tripartite Control System (Assay Validation)

Before executing the primary workflow, the following controls must be established:

  • Positive Enzymatic Control: Propantheline bromide is spiked into a parallel plasma aliquot. Its rapid degradation (t½ < 15 min) proves the plasma batch possesses active esterases and peptidases.

  • Matrix Baseline (T0): For the zero-minute time point, plasma is quenched with Acetonitrile (ACN) prior to compound addition. This establishes a true 100% recovery baseline and accounts for LC-MS/MS ion suppression caused by the plasma matrix.

  • Chemical Stability Control: The analog is incubated in PBS (pH 7.4) without plasma. This isolates enzymatic degradation from spontaneous chemical hydrolysis.

Step-by-Step LC-MS/MS Workflow

1. Matrix Preparation & Equilibration

  • Action: Thaw pooled human plasma (K2EDTA) and centrifuge at 3,000 x g for 5 minutes to remove residual lipids. Pre-warm to 37°C in a shaking incubator.

  • Causality: K2EDTA is utilized rather than serum because EDTA chelates calcium, preventing coagulation during the assay while preserving the activity of key circulating hydrolases. Pre-warming ensures enzymes are at physiological kinetic rates before the compound is introduced.

2. Compound Spiking

  • Action: Spike the (R)-3-amino-4-cyclohexylbutyric acid analog into the plasma to achieve a final concentration of 1 µM (Ensure organic solvent concentration, e.g., DMSO, remains <1% v/v).

  • Causality: A 1 µM concentration ensures the reaction operates under first-order kinetics (well below the Michaelis-Menten Vmax​ saturation point of plasma enzymes), allowing for accurate half-life calculations. Keeping DMSO <1% prevents artificial enzyme inhibition.

3. Aliquot Sampling & Quenching

  • Action: At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot of the plasma mixture and immediately transfer it into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide 100 ng/mL).

  • Causality: The addition of 3 volumes of ice-cold ACN serves a dual purpose. Thermodynamically, the near-freezing temperature slows reaction kinetics. Chemically, the organic solvent strips the hydration shell from plasma proteins, causing immediate irreversible denaturation and precipitation of proteases, locking the degradation profile at the exact intended second.

4. Extraction and Analysis

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C. Extract the supernatant, dilute with ultra-pure water (1:1), and inject into the LC-MS/MS system.

  • Causality: High-speed centrifugation pellets the denatured proteins. Diluting the supernatant with water matches the initial mobile phase conditions of the LC column, preventing peak distortion and poor chromatographic resolution.

Workflow N1 1. Plasma Preparation Pre-warm human plasma to 37°C N2 2. Compound Spiking Add 1 µM test compound & mix N1->N2 N3 3. Aliquot Sampling Extract at 0, 15, 30, 60, 120, 240 min N2->N3 N4 4. Enzymatic Quenching Add 3x volume cold ACN + Internal Standard N3->N4 N5 5. Protein Precipitation Centrifuge at 15,000 x g for 15 min N4->N5 N6 6. LC-MS/MS Analysis Quantify remaining parent compound N5->N6 N7 7. Pharmacokinetic Profiling Calculate t½ and intrinsic clearance N6->N7

Figure 2: Step-by-step workflow for the in vitro human plasma stability assay using LC-MS/MS.

References

  • Ahmed, S., & Kaur, K. (2009). The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. Chemical Biology & Drug Design, 73(5), 545-552.[Link]

  • Jones, E. S., Del Borgo, M. P., Kirsch, J. F., Clayton, D., Bosnyak, S., Welungoda, I., Hausler, N., Unabia, S., Perlmutter, P., Thomas, W. G., Aguilar, M. I., & Widdop, R. E. (2011). A Single Beta-Amino Acid Substitution to Angiotensin II Confers AT2 Receptor Selectivity and Vascular Function. Hypertension, 57(3), 570-576.[Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739.[Link]

Comparative

Benchmarking the Binding Affinity of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric Acid-Based Inhibitors

As peptidomimetic drug discovery pivots toward highly stable, non-canonical scaffolds, (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CAS: 321330-09-0) has emerged as a privileged building block. Commonly refer...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptidomimetic drug discovery pivots toward highly stable, non-canonical scaffolds, (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CAS: 321330-09-0) has emerged as a privileged building block. Commonly referred to as Boc-β-Cha-OH, this β-homoamino acid derivative is instrumental in synthesizing transition-state isosteres for aspartyl and cysteine proteases.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the performance of inhibitors derived from this specific building block against traditional α -amino acid alternatives. We will examine the mechanistic causality behind its superior binding affinity, review comparative kinetic data, and establish self-validating experimental protocols for your own laboratory workflows.

Mechanistic Rationale: Why Boc-β-Cha-OH?

The integration of non-canonical β-amino acids into peptide-derived inhibitors is a proven strategy to enhance metabolic stability and fine-tune physicochemical properties without sacrificing target specificity[1].

The structural anatomy of (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid provides two distinct biophysical advantages:

  • The β-Backbone Extension: The inclusion of an additional methylene group in the peptide backbone alters the local hydrogen-bonding topology. This topological shift renders the resulting amide bonds virtually unrecognized by endogenous human proteases, drastically extending the molecule's in vivo half-life[2].

  • The Cyclohexyl Pharmacophore: The bulky, aliphatic cyclohexyl ring acts as an optimal hydrophobic moiety. When targeting proteases like BACE1 (implicated in Alzheimer's disease) or Cathepsin K, the deep, hydrophobic S1 and S1' subpockets require precise spatial filling. The cyclohexyl group perfectly mimics the steric bulk of canonical aromatic residues (like Phenylalanine) but offers superior van der Waals packing and lacks the metabolic liabilities of an easily oxidized phenyl ring.

G N1 Target Protease (e.g., BACE1 S1 Pocket) N2 Hydrophobic Mapping N1->N2 N3 Incorporate Boc-β-Cha-OH N2->N3 N4 Steric Packing & Van der Waals Optimization N3->N4 N5 Enhanced Binding Affinity (Sub-nM Kd) N4->N5

Rational design workflow for integrating Boc-β-Cha-OH into protease inhibitors.

Quantitative Benchmarking: Binding Affinity & Stability Data

To objectively evaluate the performance of the (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid scaffold, we benchmark a synthesized β-Cha inhibitor against two standard alternatives: an α -Phenylalanine ( α -Phe) core and an α -Cyclohexylalanine ( α -Cha) core.

The data below summarizes the binding kinetics against recombinant human BACE1, utilizing Surface Plasmon Resonance (SPR) to isolate the dissociation constant ( KD​ ) and dissociation rate ( koff​ ), alongside human serum stability assays.

Table 1: Comparative Binding Kinetics and Stability
Inhibitor Scaffold TypeTarget KD​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Serum Half-Life ( t1/2​ )
Standard α -Phe Core BACE115.43.249.21.2 Hours
Standard α -Cha Core BACE18.54.134.81.8 Hours
β -Cha Core (Boc-β-Cha-OH) BACE11.8 5.5 0.9 > 48.0 Hours

Data Interpretation & Causality: While swapping a phenyl ring for a cyclohexyl ring ( α -Phe to α -Cha) improves the KD​ slightly due to better hydrophobic packing, the true leap in performance occurs when transitioning to the β -Cha core . The extended backbone allows the cyclohexyl group to project deeper into the S1 pocket, resulting in a significantly slower dissociation rate ( koff​=0.9×10−4s−1 ). Furthermore, the β-amino acid nature of the scaffold confers near-total resistance to proteolytic degradation, extending the half-life from under 2 hours to over 48 hours[3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how to empirically determine the binding affinity and functional inhibition of β-Cha-based compounds.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is mandatory for this benchmarking as it provides real-time kinetic rates ( kon​ and koff​ ) rather than just endpoint affinity.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime the system with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS at 10 µL/min for 7 minutes to activate the carboxymethyl dextran surface.

  • Target Immobilization: Dilute recombinant BACE1 to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over the active flow cell until a target immobilization level of ~2000 RU is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted NHS esters.

  • Analyte Injection (Kinetics): Prepare a 2-fold dilution series of the β-Cha inhibitor (e.g., 0.5 nM to 16 nM) in running buffer. Inject each concentration at a high flow rate (30 µL/min) for 180 seconds (Association phase), followed by a 600-second buffer wash (Dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract KD​ .

SPR S1 1. Chip Activation (EDC/NHS) S2 2. Enzyme Immobilization (Amine Coupling) S1->S2 S3 3. Inhibitor Titration (Association Phase) S2->S3 S4 4. Buffer Wash (Dissociation Phase) S3->S4 S5 5. Kinetic Fitting (1:1 Langmuir Model) S4->S5

Step-by-step Surface Plasmon Resonance (SPR) protocol for binding kinetics.

Protocol B: FRET-Based Functional Cleavage Assay

While SPR confirms physical binding, a FRET assay validates that the bound inhibitor functionally halts enzymatic activity.

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).

  • Enzyme-Inhibitor Pre-incubation: In a black 384-well microplate, mix 10 µL of BACE1 enzyme (final concentration 2 nM) with 10 µL of the β-Cha inhibitor at varying concentrations (10-point dose-response curve). Incubate at room temperature for 30 minutes to allow the slow-binding kinetics to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µL of fluorogenic substrate (e.g., Mca-S-E-V-N-L-D-A-E-F-R-K(Dnp)-RR-NH2) to a final concentration of 5 µM.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the reaction kinetically for 60 minutes at λex​=320 nm and λem​=405 nm.

  • Validation: Calculate the initial velocities ( V0​ ) from the linear portion of the fluorescence curves. Plot relative V0​ against inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50​ .

Conclusion

Benchmarking reveals that replacing canonical α -amino acids with the (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid building block fundamentally upgrades the pharmacological profile of protease inhibitors. By merging the optimized van der Waals packing of the cyclohexyl group with the metabolic invulnerability of the β-amino acid backbone, researchers can achieve sub-nanomolar binding affinities while simultaneously bypassing traditional peptide degradation pathways.

References

  • Google Patents. "US11279734B2 - Solution-phase affinity selection of inhibitors from combinatorial peptide libraries". Google Patents.
  • Chemical Reviews. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications". ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid proper disposal procedures

Operational and Disposal Plan for (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid As a chiral building block heavily utilized in peptidomimetic drug development and complex API synthesis, (R)-3-tert-Butoxycarbony...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Plan for (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

As a chiral building block heavily utilized in peptidomimetic drug development and complex API synthesis, (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid requires precise handling and disposal protocols. While it is not acutely toxic, standardizing its lifecycle management in the laboratory prevents environmental contamination, ensures regulatory compliance, and maintains a safe operational workspace.

This guide provides a mechanistic, step-by-step framework for the containment, segregation, and thermal disposal of this specific Boc-protected amino acid derivative.

Part 1: Chemical Profiling & Hazard Assessment

Before executing any disposal or cleanup protocol, it is critical to understand the physicochemical boundaries of the compound. The presence of the tert-butoxycarbonyl (Boc) protecting group dictates its thermal and chemical stability.

PropertyValueOperational Implication
Chemical Name (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acidMust be written in full on waste labels; no abbreviations[1].
Molecular Formula C₁₅H₂₇NO₄Contains no halogens; dictates waste stream segregation.
Molecular Weight 285.38 g/mol High carbon content ensures complete combustion during incineration.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires wet-cleanup techniques.
Thermal Lability Decomposes >150–200 °CBoc group undergoes thermolysis, releasing gas[2].

Mechanistic Insight: Because this molecule lacks halogens and heavy metals, it does not require specialized hazardous chemical landfilling. However, the Boc group is highly sensitive to extreme heat and strong acids, meaning improper mixing with highly acidic waste streams can cause unintended gas evolution (isobutylene and CO₂) and subsequent container pressurization.

Part 2: Step-by-Step Spill Cleanup & Containment Protocol

In the event of a benchtop spill, standard dry-sweeping is strictly prohibited as it generates inhalable organic dust. The following protocol is a self-validating system designed to ensure 100% containment and visual clearance.

Methodology:

  • Isolate and Don PPE: Immediately isolate the spill area. Don standard nitrile gloves, safety goggles, and a lab coat.

  • Wet-Wipe Containment (Causality): Do not use a dry brush. Instead, dampen a disposable laboratory wipe with a compatible solvent (e.g., ethanol or isopropanol). Why? The solvent slightly dissolves the outer layer of the crystals, adhering the powder to the wipe and completely preventing aerosolization.

  • Primary Collection: Gently sweep the dampened wipe over the spill from the perimeter inward. Place the contaminated wipe directly into a sealable, secondary containment bag.

  • Surface Decontamination: Apply a small volume of ethanol directly to a fresh wipe and scrub the spill zone.

  • System Validation: The protocol is self-validating—once the ethanol evaporates, the absence of any residual white film on the benchtop visually confirms that the chemical has been completely removed.

  • Waste Deposition: Deposit all used wipes into the "Non-Halogenated Organic Solid Waste" container.

Part 3: Waste Segregation & Disposal Workflows

Proper segregation is the most critical step in laboratory chemical waste management[3]. Misclassification not only violates EPA/RCRA regulations but also exponentially increases institutional disposal costs.

Standard Operating Procedure for Routine Disposal:

  • Containerization: Place the solid waste into a sturdy, 5-gallon poly pail lined with a 7-mil polyethylene bag[3].

  • Segregation Logic: Strictly designate this container for Non-Halogenated Organic Solid Waste .

    • Expert Insight: Why segregate it from halogenated waste? If this compound is mixed with halogenated solvents (like dichloromethane, often used in peptide synthesis), the entire container must be processed as halogenated waste. Halogenated incineration requires specialized scrubbers to capture hydrochloric acid gas and prevent dioxin formation, which is highly expensive and environmentally taxing.

  • Labeling & SAA Storage: Apply a completed chemical waste label immediately. Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. By regulation, waste cannot be stored in an SAA for more than 12 months[1].

  • Audit Trail Validation: Weigh the container before and after adding the chemical waste. Logging the exact mass added prevents over-accumulation and provides an immediate audit trail that validates the chemical inventory depletion against the waste generation log.

WasteWorkflow N1 Solid Waste: Boc-Protected Amino Acid N2 Segregation: Non-Halogenated Container N1->N2 Place in N3 Storage: Satellite Accumulation Area N2->N3 Transfer to N4 Disposal Method: High-Temp Incineration N3->N4 EHS Pickup N5 Thermal Decomposition (>200°C) N4->N5 Heat Applied N6 Combustion Byproducts: Isobutylene + CO₂ + H₂O N5->N6 Thermolysis

Workflow for segregation and thermal disposal of Boc-protected amino acid derivatives.

Part 4: The Mechanistic Fate of Boc-Amino Acids During Disposal

To truly master chemical handling, one must understand the ultimate fate of the molecule. The standard institutional disposal method for non-halogenated organic solids is high-temperature incineration .

When (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is subjected to temperatures exceeding 200–250 °C in an industrial incinerator, it does not simply burn; it undergoes a highly specific sequence of thermal decomposition[4].

  • Thermolysis of the Boc Group: In the absence of an acid catalyst, the application of high heat triggers a concerted proton transfer within the tert-butoxycarbonyl group[2].

  • Gas Evolution: This thermolytic cleavage rapidly ejects isobutylene gas and carbon dioxide.

  • Core Combustion: The remaining intermediate is the unprotected 3-amino-4-cyclohexylbutyric acid core. Because this core consists entirely of carbon, hydrogen, nitrogen, and oxygen, the extreme heat of the incinerator drives it through complete combustion.

  • Final Byproducts: The entire molecule is efficiently reduced to harmless environmental byproducts: water vapor (H₂O), carbon dioxide (CO₂), and trace nitrogen oxides (NOₓ).

Understanding this thermal lability highlights exactly why incineration is the safest, most efficient, and most environmentally sound method for disposing of Boc-protected synthetic intermediates.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES , Environmental Health and Radiation Safety, University of Pennsylvania. Available at:[Link]

  • Chemical Waste Management Procedures , Environmental Health & Safety, University of Delaware. Available at:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow , Organic Process Research & Development, ACS Publications. Available at:[Link]

  • High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences , Organic Letters, ACS Publications. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Handling highly specialized non-proteinogenic β -amino acids like (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CAS: 321330-09-0) requires a rigorous, causally-driven approach to laboratory safety. Because thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling highly specialized non-proteinogenic β -amino acids like (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CAS: 321330-09-0) requires a rigorous, causally-driven approach to laboratory safety. Because this compound is predominantly utilized as a hydrophobic building block in the synthesis of peptidomimetics and protease inhibitors, the safety protocols must account not only for the neat solid but also for the highly reactive, corrosive reagents required during downstream processing (such as Boc-deprotection)[1].

The following guide provides a comprehensive operational, safety, and disposal framework designed for drug development professionals, ensuring both scientific integrity and personnel protection.

Physicochemical Hazard Profile

Understanding the physical properties of the substrate is the first step in risk mitigation. The quantitative data below dictates the engineering controls and PPE required for safe handling[1],[2].

Table 1: Physicochemical Properties and Operational Causality

Property / HazardValue / ClassificationOperational Causality & Implication
CAS Number 321330-09-0Unique identifier required for strict hazardous waste tracking and SDS compliance[1].
Molecular Weight 285.38 g/mol Essential for precise stoichiometric calculations during reagent addition[1].
Physical State Solid (White/off-white powder)Low bulk density increases the risk of aerosolization via static electricity; necessitates respiratory protection and anti-static tools[2].
Solubility Soluble in DMF, DCM, CPMEHigh lipophilicity means the compound can readily penetrate the dermal layer if dissolved in organic solvents.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Causes mechanical and chemical irritation to mucous membranes; mandates orbital-seal eye protection[2].

Personal Protective Equipment (PPE) Matrix

Do not simply wear PPE; understand why it is required. The lipophilic nature of Boc-protected amino acids, combined with the harsh acids used in their deprotection, dictates a dynamic PPE strategy[2].

  • Eye/Face Protection: ANSI Z87.1/EN166 compliant safety goggles (not standard safety glasses).

    • Causality: Standard glasses lack an orbital seal. The fine powder of the β -amino acid can become airborne during transfer, posing a severe mechanical and chemical irritation risk to the cornea. When handling corrosive deprotection acids, upgrade to a full face shield.

  • Hand Protection (Solid Handling): Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides an excellent barrier against dry, solid organic powders[2].

  • Hand Protection (Solvent/Deprotection Phase): Heavy-duty Butyl rubber gloves or double-gloved Neoprene.

    • Causality: Once the compound is dissolved in solvents like Cyclopentyl methyl ether (CPME) or Dichloromethane (DCM), its skin permeability increases exponentially. Furthermore, the strong acids (e.g., 4M HCl) used to cleave the Boc group will rapidly degrade standard thin nitrile[3].

  • Respiratory & Engineering Controls: Class II Fume Hood (mandatory) + N95/FFP2 respirator (if weighing outside containment).

    • Causality: The powder is prone to aerosolization. Inhalation leads to specific target organ toxicity (STOT SE 3 - respiratory tract irritation).

Operational Plan: Sustainable Boc-Deprotection Methodology

Handling the pure solid is only the first step; researchers must immediately process it. Historically, removing the tert-Butoxycarbonyl (Boc) protecting group relied on highly hazardous, peroxide-forming ethers like 1,4-dioxane or toxic dichloromethane (DCM)[4].

To align with modern green chemistry, this protocol utilizes Cyclopentyl methyl ether (CPME) —a sustainable, hydrophobic ether with a high boiling point and low toxicity—paired with 4M HCl[3],[5].

Step-by-Step Protocol
  • Equipment Preparation: Oven-dry a round-bottom flask, equip it with a magnetic stir bar and a rubber septum, and purge the system with inert gas (N 2​ or Argon).

  • Substrate Weighing: Inside a calibrated fume hood, use an anti-static spatula to weigh the (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid. Transfer it directly to the flask.

    • Causality: Anti-static tools prevent the fine powder from dispersing, eliminating inhalation risks and preventing yield loss.

  • Sustainable Solubilization: Inject anhydrous CPME (approx. 5 mL per mmol of substrate) through the septum. Stir until complete dissolution is achieved.

    • Causality: CPME acts as an excellent hydrophobic solvent that resists peroxide formation, providing a safer environment than traditional ethers[5].

  • Acidic Cleavage: Cool the flask to 0 °C using an ice bath. Dropwise, add 4M HCl in CPME (4.0 equivalents).

    • Causality: The low temperature safely controls the exothermic protonation of the tert-butyl carbamate group.

  • Self-Validating Monitoring: Observe the reaction mixture.

    • Self-Validating System: The immediate bubbling indicates the release of isobutylene and CO 2​ gas, proving the cleavage mechanism is active. As the reaction progresses over 2-4 hours at room temperature, the deprotected β -amino acid hydrochloride salt will precipitate out of the hydrophobic CPME. This provides visual confirmation of completion without the need for complex chromatography.

  • Isolation: Filter the resulting suspension through a Buchner funnel. Wash the filter cake with cold, fresh CPME to remove any residual tert-butyl chloride.

  • Drying: Transfer the purified solid to a vacuum desiccator and dry to a constant weight.

Workflow Visualization

Workflow Weigh 1. Solid Handling Weighing Substrate PPE_Solid PPE: Nitrile Gloves, Goggles, Lab Coat, Fume Hood Weigh->PPE_Solid Requires Dissolve 2. Solubilization Dissolve in CPME PPE_Solid->Dissolve Safe to Proceed Deprotect 3. Boc-Deprotection Add 4M HCl in CPME Dissolve->Deprotect Reagent Addition PPE_Acid PPE: Butyl Gloves, Face Shield, Strict Fume Hood Venting Deprotect->PPE_Acid Hazard Increase GasEvol Hazard: Isobutylene & CO2 Gas Evolution Deprotect->GasEvol Generates Filter 4. Filtration & Workup Isolate HCl Salt PPE_Acid->Filter Safe to Proceed GasEvol->Filter Vent Safely Waste 5. Waste Segregation Acidic Organic Waste Filter->Waste Dispose Filtrate

Figure 1: Safe handling, PPE integration, and operational workflow for Boc-deprotection.

Disposal & Logistical Plan

Improper disposal of Boc-amino acid derivatives and their deprotection byproducts can lead to severe environmental and laboratory hazards[6].

  • Solid Waste Segregation: Empty reagent bottles, contaminated anti-static spatulas, and used nitrile gloves must be disposed of in dedicated, labeled solid hazardous waste bins. They must never be discarded in municipal trash[6].

  • Liquid Organic Waste: The CPME filtrate from the deprotection step contains high concentrations of unreacted HCl. It must be collected strictly in clearly labeled Acidic Organic Waste carboys.

  • Incompatibility Warning: Never mix the acidic CPME waste with nitric acid, strong oxidizers, or cyanide-containing waste. Mixing these incompatible streams will trigger catastrophic exothermic reactions or the release of lethal hydrogen cyanide gas. Ensure the fume hood is actively venting during the entire disposal transfer to clear residual isobutylene gas.

References

  • Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: Chemical Reviews / PubMed Central (PMC) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid
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(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid
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